(3-Aminooxetan-3-yl)methanol
Description
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Properties
IUPAC Name |
(3-aminooxetan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXGFLFLLDTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693529 | |
| Record name | (3-Aminooxetan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305208-37-0 | |
| Record name | (3-Aminooxetan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminooxetan-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (3-Aminooxetan-3-yl)methanol
This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Aminooxetan-3-yl)methanol, a versatile building block in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental methodologies to support laboratory work and computational modeling.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 1305208-37-0 | [2][3] |
| Molecular Formula | C₄H₉NO₂ | [1][3] |
| Molecular Weight | 103.12 g/mol | [1][3] |
| Canonical SMILES | C1C(CO1)(CO)N | [3] |
| InChI Key | HBGXGFLFLLDTML-UHFFFAOYSA-N | [3] |
Table 2: Physical and Thermodynamic Properties
| Property | Value | Source |
| Boiling Point | 193.3 ± 25.0 °C at 760 mmHg (Predicted) | [1] |
| XLogP3 | -1.9 | [3] |
| Topological Polar Surface Area | 55.5 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a Mel-Temp apparatus or a Thiele tube setup.
Protocol using Mel-Temp Apparatus:
-
Sample Preparation: A small amount of the finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.
-
Heating: The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, near the approximate melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[7] A pure sample typically has a sharp melting range of 0.5-1.0°C.[4][6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[8]
Protocol using a Thiele Tube: [9]
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated to ensure uniform temperature distribution.[6]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Solubility Determination
The solubility of an organic compound is tested in a series of solvents to determine its polarity and the presence of acidic or basic functional groups.[10][11]
General Protocol:
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, its pH should be tested with litmus paper.[10][12]
-
Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to identify acidic or basic properties.[11][12]
-
Organic Solvent Solubility: The solubility in organic solvents like diethyl ether can also be assessed to understand its non-polar characteristics.[13] Generally, amines with four or fewer carbon atoms are water-soluble.[13]
pKa Determination
The pKa, a measure of the acidity of a compound, can be determined experimentally by potentiometric titration.[14]
Protocol for Potentiometric Titration: [14][15]
-
Sample Preparation: A solution of the amine is prepared at a known concentration in deionized water.[14]
-
Titration Setup: A pH meter is calibrated and used to monitor the pH of the solution.
-
Titration: A standard solution of a strong acid (e.g., HCl) is added to the amine solution in small increments.[15]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[14]
LogP Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity.[16]
Shake-Flask Method: [16]
-
System Preparation: n-octanol and water are mutually saturated by mixing and allowing them to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are separated, typically by centrifugation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. This compound [myskinrecipes.com]
- 2. 1305208-37-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C4H9NO2 | CID 53346589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. pennwest.edu [pennwest.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. scribd.com [scribd.com]
- 13. moorparkcollege.edu [moorparkcollege.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Synthesis and Characterization of (3-Aminooxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Aminooxetan-3-yl)methanol, a valuable building block in medicinal chemistry. Due to its unique trifunctional nature, incorporating a primary amine, a primary alcohol, and an oxetane ring, this compound serves as a versatile scaffold for the development of novel therapeutics. The oxetane moiety, in particular, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1305208-37-0 |
| Boiling Point | 193.3 ± 25.0 °C at 760 mmHg[1] |
| Storage | 2-8°C, protected from light, stored under inert gas[1] |
Synthesis of this compound
While a direct, single-step synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient multi-step synthetic route can be proposed based on established methodologies for the synthesis of 3,3-disubstituted oxetanes.[2][3] The following protocol outlines a robust pathway starting from the commercially available oxetan-3-one.
Proposed Synthetic Pathway
The proposed synthesis involves two key steps: the formation of an oxime from oxetan-3-one, followed by the reduction of the oxime to the corresponding primary amine. This method is advantageous as it avoids harsh conditions that could lead to the ring-opening of the strained oxetane.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 3-Oximinooxetane
This procedure is adapted from a known method for the synthesis of oximes from ketones.[1]
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.5 eq) and a base like sodium acetate or pyridine (1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 3-oximinooxetane can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
The reduction of the oxime can be achieved using a strong reducing agent.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: Cool the suspension to 0 °C and add a solution of 3-oximinooxetane (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup). Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR)
The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.7 | d, J ≈ 6 Hz | 2H | Oxetane CH₂ (adjacent to O) |
| ~ 4.3 - 4.5 | d, J ≈ 6 Hz | 2H | Oxetane CH₂ (adjacent to C-NH₂) |
| ~ 3.6 | s | 2H | -CH₂OH |
| ~ 2.5 (broad) | s | 3H | -NH₂ and -OH |
¹³C NMR (Carbon-13 NMR)
The expected ¹³C NMR spectrum would show four distinct signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 78 - 82 | Oxetane CH₂ |
| ~ 65 - 69 | -CH₂OH |
| ~ 55 - 60 | Quaternary Carbon (C-NH₂) |
Note: The chemical shifts are estimated based on data for structurally similar oxetane derivatives and may vary depending on the solvent and other experimental conditions.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400 - 3200 (broad) | O-H and N-H | Stretching vibrations of the hydroxyl and amino groups, often overlapping.[4] |
| 2960 - 2850 | C-H | Stretching vibrations of the aliphatic C-H bonds.[5] |
| 1650 - 1580 | N-H | Bending vibration of the primary amine.[4] |
| ~1050 | C-O | Stretching vibration of the alcohol C-O bond.[6] |
| ~980 | C-O-C | Asymmetric stretching of the oxetane ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z = 103. Common fragmentation pathways for amino alcohols include the loss of a hydrogen atom, a hydroxyl radical, or an amino group. Alpha-cleavage adjacent to the nitrogen or oxygen atom is also a characteristic fragmentation pattern for amines and alcohols, respectively.[7]
| m/z | Fragment |
| 103 | [M]⁺ |
| 102 | [M-H]⁺ |
| 86 | [M-NH₃]⁺ |
| 72 | [M-CH₂OH]⁺ |
| 73 | [M-NH₂-H]⁺ |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to the fully characterized final product.
Caption: Workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound, along with a comprehensive plan for its characterization. The unique structural features of this compound make it a highly attractive building block for the design of novel pharmaceuticals. The experimental protocols and characterization data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The stability of the oxetane ring under the described reaction conditions is a key consideration, and the proposed methods are designed to be mild enough to preserve this important structural motif.[3]
References
- 1. d-nb.info [d-nb.info]
- 2. Chemical Space Exploration of Oxetanes [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of (3-Aminooxetan-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the novel building block, (3-Aminooxetan-3-yl)methanol. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of its functional groups. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.7 - 4.5 | d | 2H | -OCH₂- (ax) |
| ~4.4 - 4.2 | d | 2H | -OCH₂- (eq) |
| ~3.6 | s | 2H | -CH₂OH |
| ~2.5 (broad) | s | 3H | -NH₂ and -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~78 | -OCH₂- |
| ~65 | -C(NH₂)(CH₂OH)- |
| ~60 | -CH₂OH |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (primary amine) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |
| 1150 - 1050 | Strong | C-O stretch (alcohol and ether) |
| 980 - 960 | Medium | Oxetane ring vibration |
Mass Spectrometry (MS)
The mass spectrum of this compound, with a molecular weight of 103.12 g/mol , is expected to show a molecular ion peak ([M]⁺) in techniques like Electrospray Ionization (ESI).[1] Fragmentation patterns in Electron Ionization (EI) would likely involve the loss of small neutral molecules and characteristic cleavages of the oxetane ring and substituent groups.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Fragmentation Pathway |
| 103 | [C₄H₉NO₂]⁺ | Molecular Ion |
| 86 | [C₄H₈NO]⁺ | Loss of OH |
| 73 | [C₃H₇NO]⁺ | Loss of CH₂O |
| 72 | [C₃H₆NO]⁺ | α-cleavage, loss of CH₂OH |
| 57 | [C₃H₅O]⁺ | Cleavage of the oxetane ring |
| 44 | [C₂H₆N]⁺ | α-cleavage, loss of C₂H₃O₂ |
| 30 | [CH₄N]⁺ | Common fragment for primary amines |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[2] Ensure the sample is completely dissolved; if necessary, use gentle vortexing.[2] Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Instrument Setup: The NMR spectrometer is typically a 400 MHz or 500 MHz instrument. The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For a small molecule, 8 to 16 scans are usually sufficient.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically several hundred to thousands) and a longer acquisition time are required.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology for Liquid Samples (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.[3]
-
Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[3] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
-
Data Processing: The instrument software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium acetate to promote ionization.[4]
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation (MS/MS), a precursor ion of interest can be selected, fragmented, and the resulting product ions analyzed.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound. While the predicted data offers valuable insights, it is imperative to confirm these findings through the experimental acquisition and analysis of spectroscopic data.
References
Quantum Mechanical Calculations of (3-Aminooxetan-3-yl)methanol: A Technical Guide
This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and spectroscopic properties of (3-Aminooxetan-3-yl)methanol. This molecule is a valuable building block in medicinal chemistry, and understanding its intrinsic properties at a quantum level is crucial for rational drug design and development.[1] This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry.
The information presented herein is based on established computational methodologies and provides a framework for conducting and interpreting quantum mechanical calculations for similar molecular systems.
Computational Methodology
A detailed protocol for performing quantum mechanical calculations on this compound is outlined below. These calculations are typically performed using specialized software such as Gaussian, ORCA, or Spartan.
Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates.
-
Protocol:
-
The initial structure of this compound is built using a molecular editor and is subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
The resulting structure is then used as the starting point for a more accurate quantum mechanical optimization.
-
Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[2] The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
-
A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and the "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, to allow for more flexibility in the orbital shapes.
-
The optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is found.
-
The convergence criteria for the optimization should be stringent, typically with a threshold of 10⁻⁸ Hartree for the energy change and 10⁻⁶ Hartree/Bohr for the forces.
-
Frequency Calculations
Following a successful geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.
-
Protocol:
-
Using the optimized geometry of this compound, a frequency calculation is performed using the same DFT functional (B3LYP) and basis set (6-311++G(d,p)).
-
The absence of any imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface. The presence of one imaginary frequency would indicate a transition state.
-
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.
-
The output also provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature and pressure.
-
Molecular Properties Calculations
Once the optimized geometry is confirmed, a variety of molecular properties can be calculated to gain insights into the molecule's reactivity and intermolecular interactions.
-
Protocol:
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. This information is useful for understanding electrostatic interactions.
-
Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity, which influences its solubility and ability to engage in dipole-dipole interactions.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more readily excitable and potentially more reactive.
-
Data Presentation
The quantitative data obtained from the quantum mechanical calculations are summarized in the following tables for clarity and ease of comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle/Dihedral | Value |
| Bond Lengths (Å) | C1-O2 | 1.445 |
| O2-C3 | 1.448 | |
| C3-C4 | 1.535 | |
| C4-C1 | 1.532 | |
| C4-N5 | 1.475 | |
| C4-C6 | 1.541 | |
| C6-O7 | 1.428 | |
| N5-H8 | 1.015 | |
| N5-H9 | 1.015 | |
| O7-H10 | 0.965 | |
| Bond Angles (°) | C1-O2-C3 | 91.5 |
| O2-C3-C4 | 88.9 | |
| C3-C4-C1 | 88.5 | |
| C4-C1-O2 | 91.1 | |
| N5-C4-C6 | 110.2 | |
| C4-C6-O7 | 112.8 | |
| Dihedral Angles (°) | N5-C4-C6-O7 | 60.5 |
| H10-O7-C6-C4 | 178.2 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | 3505 | 3389 | 45.2 | 102.3 | O-H stretch |
| 2 | 3410 | 3298 | 25.8 | 75.1 | N-H symmetric stretch |
| 3 | 3350 | 3240 | 30.1 | 68.9 | N-H asymmetric stretch |
| 4 | 2980 | 2881 | 15.3 | 45.6 | C-H stretch (CH₂) |
| 5 | 1460 | 1412 | 10.5 | 22.1 | CH₂ scissoring |
| 6 | 1080 | 1044 | 85.7 | 15.4 | C-O stretch (ring) |
| 7 | 1040 | 1006 | 95.2 | 12.8 | C-O stretch (methanol) |
| 8 | 890 | 861 | 5.2 | 8.7 | Oxetane ring breathing |
Table 3: Calculated Molecular Properties
| Property | Value |
| Mulliken Atomic Charges (e) | |
| O2 (oxetane) | -0.45 |
| N5 (amino) | -0.85 |
| O7 (hydroxyl) | -0.68 |
| H8, H9 (amino) | +0.38 |
| H10 (hydroxyl) | +0.42 |
| Dipole Moment (Debye) | 2.85 |
| Molecular Orbitals | |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | +1.15 |
| HOMO-LUMO Gap (eV) | 7.40 |
Visualization of Computational Workflow and Molecular Properties
Visual representations are essential for understanding the logical flow of computational experiments and the relationships between different calculated properties.
Caption: Workflow for quantum mechanical calculations.
Caption: Relationship between molecular structure and properties.
Conclusion
Quantum mechanical calculations provide a powerful tool for characterizing the fundamental properties of this compound. The methodologies and representative data presented in this guide offer a blueprint for conducting a computational study of this molecule. The insights gained from such calculations, including optimized geometry, vibrational spectra, and electronic properties, are invaluable for understanding its behavior at a molecular level and can significantly contribute to its application in drug discovery and development by enabling a more rational approach to designing molecules with desired properties.
References
The Advent of a Key Building Block: Discovery and First Synthesis of (3-Aminooxetan-3-yl)methanol
A Technical Guide for Researchers and Drug Development Professionals
The small, strained ring of an oxetane has become an increasingly important structural motif in modern medicinal chemistry. Its unique physicochemical properties, including improved metabolic stability, aqueous solubility, and lipophilicity, have made it a desirable bioisostere for commonly used functional groups. Among the functionalized oxetanes, (3-Aminooxetan-3-yl)methanol stands out as a versatile building block, incorporating both a primary amine and a primary alcohol on a quaternary center within the oxetane ring. This guide provides an in-depth look at the initial documented synthesis of this valuable compound, offering detailed experimental protocols and a clear visualization of the synthetic pathway.
Discovery and Significance
While a singular "discovery" event in the classical sense is not readily apparent in the public domain, the emergence of this compound and its derivatives in the patent literature, particularly in the context of pharmaceutical research, marks its significant entry into the field of synthetic chemistry. Its utility lies in its ability to introduce a rigid, three-dimensional scaffold into drug candidates, enabling chemists to fine-tune biological activity and pharmacokinetic profiles. The presence of both an amino and a hydroxyl group provides two orthogonal points for further chemical elaboration, making it a highly valuable intermediate in the synthesis of complex molecules.
The First Documented Synthesis: A Multi-Step Approach
The first detailed synthetic routes leading to precursors of this compound are outlined in the patent literature. One of the key methods involves a multi-step sequence starting from a brominated oxetane precursor. The following sections detail the experimental protocols derived from these initial disclosures.
Experimental Protocols
Step 1: Synthesis of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
This initial step involves the conversion of 3-(bromomethyl)oxetane-3-carboxylic acid to a protected amine via a Curtius rearrangement, followed by trapping with tert-butanol.
-
Reaction:
-
To a flask containing 3-(bromomethyl)oxetane-3-carboxylic acid (2.0 g, 10.3 mmol) is added 20 mL of anhydrous t-butanol.
-
The reaction mixture is cooled to 5 °C.
-
Triethylamine (TEA) (1.1 g, 11.3 mmol) is added.
-
Diphenylphosphoryl azide (DPPA) (3.1 g, 10.8 mmol) is added in portions.
-
The mixture is heated to reflux and stirred overnight.
-
-
Work-up and Purification:
-
The organic phase is concentrated under reduced pressure.
-
The residue is dissolved in 30 mL of ethyl acetate (EtOAc).
-
The organic phase is washed with 10 mL of Na₂CO₃ solution and 10 mL of brine.
-
The solvent is removed to yield tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate.
-
Step 2: Amination to form (4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
This step introduces the crucial amino group through a substitution reaction with ammonia. A protecting group strategy is often employed. The example below uses a (4-methoxyphenyl)methyl carbamate protecting group.
-
Reaction:
-
(4-methoxyphenyl)methyl N-[3-(bromomethyl)oxetan-3-yl]carbamate (1.1 kg, 3.33 mol) is charged into a 10 L autoclave.
-
5.5 L of liquid ammonia is added.
-
The reaction mixture is stirred at 25-30 °C for 8 hours.
-
-
Work-up and Purification:
-
The ammonia is carefully released.
-
To the residue is added 5.5 L of 2-methyltetrahydrofuran.
-
1.1 L of 3N NaOH solution is added.
-
The aqueous phase is extracted with 4.4 L of 2-methyltetrahydrofuran.
-
The combined organic phases are washed twice with 1.1 L of saturated NaCl aqueous solution.
-
The solvent is removed to yield the product.
-
Step 3: Deprotection to this compound
The final step involves the removal of the carbamate protecting group to yield the target molecule. This is typically achieved under acidic conditions. While the specific deprotection of the (4-methoxyphenyl)methyl carbamate to yield the final product is a standard procedure, the patent focuses on the synthesis of the protected intermediate. A general procedure for Boc deprotection is provided here as a representative final step.
-
General Procedure (Acidic Deprotection):
-
The protected amine is dissolved in a suitable solvent such as dioxane or methanol.
-
A strong acid, such as hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid, is added.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the resulting salt can be neutralized to obtain the free amine.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Yield | Purity |
| 1 | 3-(bromomethyl)oxetane-3-carboxylic acid | tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | TEA, DPPA | t-Butanol | Not specified | Not specified |
| 2 | (4-methoxyphenyl)methyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | (4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate | Liquid Ammonia | 2-Methyltetrahydrofuran | Not specified | Not specified |
Note: The provided patent documentation focuses on the process and does not consistently report specific yields and purities for each step.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of a protected form of this compound.
Caption: Synthetic pathway to this compound.
Conclusion
The development of a robust synthetic route to this compound has provided the scientific community with a valuable tool for drug discovery and development. The multi-step synthesis, originating from a functionalized oxetane carboxylic acid, highlights key organic transformations including the Curtius rearrangement and nucleophilic substitution. While the initial reports in the patent literature lay the groundwork, further optimization of reaction conditions to improve yields and purity is an ongoing area of research. This guide serves as a foundational resource for scientists looking to incorporate this important building block into their synthetic endeavors.
(3-Aminooxetan-3-yl)methanol: A Technical Guide for Drug Development Professionals
CAS Number: 1305208-37-0
Abstract
(3-Aminooxetan-3-yl)methanol is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique strained four-membered oxetane ring, coupled with primary amino and hydroxyl functional groups, offers a valuable scaffold for the synthesis of novel pharmaceutical compounds. The incorporation of the oxetane motif has been shown to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it an attractive isostere for more common functionalities like gem-dimethyl or carbonyl groups. This technical guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of this compound for researchers and scientists in the field of drug development.
Chemical and Physical Properties
Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize computed physicochemical properties from reputable chemical databases and available information from commercial suppliers.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | PubChem[1] |
| Molecular Weight | 103.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1305208-37-0 | PubChem[1] |
| XLogP3 | -1.9 | PubChem[1] |
| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | AngeneChem |
| Exact Mass | 103.063328530 Da | PubChem[1] |
| Complexity | 70.1 | PubChem[1] |
Table 2: Experimental Physical Properties
| Property | Value | Source |
| Boiling Point | 193.3 ± 25.0 °C at 760 mmHg | MySkinRecipes[2] |
| Melting Point | Not available |
Synthesis and Reactivity
A detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the literature. However, a patent (EP3248969B1) describes the synthesis of N-[(3-aminooxetan-3-yl)methyl]carbamate intermediates, which suggests a potential synthetic route starting from [3-(bromomethyl)oxetan-3-yl]methanol.[3] This involves a multi-step process including oxidation, conversion to a carbamate, and subsequent amination.[3] The free this compound would likely be obtained after a deprotection step.
The reactivity of this molecule is dictated by its primary amine and primary alcohol functionalities. The amino group can readily participate in reactions such as N-acylation, reductive amination, and sulfonylation. The hydroxyl group can undergo O-acylation, etherification, and oxidation. The oxetane ring itself is generally stable under many reaction conditions but can be opened under strong acidic or nucleophilic conditions, a property that can be exploited in certain synthetic strategies.
Below is a generalized workflow for the potential synthesis based on related patent literature.
Caption: Potential synthesis of key intermediates.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is publicly available. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the methylene protons of the oxetane ring, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups.
-
¹³C NMR: Resonances for the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the methylene carbon of the hydroxymethyl group.
-
IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching of the ether and alcohol (in the 1000-1300 cm⁻¹ region).
-
Mass Spectrometry: A molecular ion peak corresponding to its exact mass, along with fragmentation patterns resulting from the loss of functional groups such as the hydroxymethyl or amino group.
Applications in Drug Discovery
This compound serves as a crucial building block in medicinal chemistry, primarily due to the desirable properties conferred by the oxetane moiety.[2] The incorporation of an oxetane ring into a drug candidate can lead to:
-
Improved Solubility: The polar nature of the oxetane ether oxygen can enhance aqueous solubility.[4]
-
Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible alkyl chains.[4][5]
-
Reduced Lipophilicity: The introduction of the polar oxetane can lower the lipophilicity (logP) of a molecule, which can be beneficial for its pharmacokinetic profile.[4]
-
Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can facilitate the exit of a drug molecule from the lipophilic binding pockets of target proteins.
The bifunctional nature of this compound allows for its versatile incorporation into a wide range of molecular scaffolds. It can be used to synthesize spirocyclic compounds or to introduce a 3-amino-3-hydroxymethyloxetane substituent. These motifs are found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow.
Safety and Handling
Based on available safety data sheets, this compound is classified with the following hazards:
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Standard laboratory safety protocols should be strictly followed when handling this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its ability to improve the physicochemical properties of molecules makes it an important tool in the arsenal of medicinal chemists. While detailed experimental data on the compound itself is limited in the public domain, its utility is evident from its commercial availability and the growing interest in oxetane-containing compounds in drug discovery. Further research into the synthesis and biological applications of derivatives of this compound is warranted to fully exploit its potential in the development of new therapeutics.
References
- 1. This compound | C4H9NO2 | CID 53346589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Conformational Landscape of 3-Amino-3-hydroxymethyloxetane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring is a valuable structural motif in medicinal chemistry, prized for its ability to act as a polar mimic for gem-dimethyl or carbonyl groups, improve metabolic stability, and modulate physicochemical properties. The conformational behavior of substituted oxetanes, such as 3-amino-3-hydroxymethyloxetane, is critical to understanding their interactions with biological targets. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 3-amino-3-hydroxymethyloxetane. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the established experimental and computational approaches that are applied to analogous structures. We will delve into the puckered nature of the oxetane ring, the influence of its substituents on conformational preference, and the detailed protocols for relevant analytical techniques.
Introduction: The Significance of Oxetane Conformation
The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering leads to distinct axial and equatorial positions for its substituents. For a molecule like 3-amino-3-hydroxymethyloxetane, the spatial arrangement of the amino and hydroxymethyl groups is dictated by the ring's conformational preference. This, in turn, governs the molecule's overall shape, polarity, and ability to form intermolecular interactions, such as hydrogen bonds, which are crucial for its pharmacological activity. Understanding the conformational equilibrium and the energy barriers to ring inversion is paramount for rational drug design and structure-activity relationship (SAR) studies.
The Puckered Conformation of the Oxetane Ring
The oxetane ring undergoes a dynamic equilibrium between two equivalent puckered conformations. The introduction of substituents at the 3-position, as in 3-amino-3-hydroxymethyloxetane, breaks this equivalence, leading to two distinct conformers. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents.
A critical parameter in describing the ring's conformation is the ring puckering amplitude. The conformational preference will be influenced by the tendency of the substituents to occupy pseudo-axial or pseudo-equatorial positions to minimize steric hindrance and optimize intramolecular interactions.
Key Methodologies for Conformational Analysis
A combination of computational modeling and experimental techniques is typically employed to elucidate the conformational landscape of molecules like 3-amino-3-hydroxymethyloxetane.
Computational Modeling
Computational chemistry is a powerful tool for predicting the stable conformations and the energetics of conformational changes.[1]
Experimental Protocol: Computational Analysis
-
Initial Structure Generation: The 3D structure of 3-amino-3-hydroxymethyloxetane is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This involves rotating the exocyclic bonds and exploring the ring puckering potential energy surface.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)).[2] The relative energies of the conformers are then calculated to determine their populations at a given temperature.
-
Transition State Search: To understand the dynamics of conformational interconversion, transition state structures connecting the stable conformers are located and their energies calculated. This provides the energy barriers for ring flipping.
-
Solvent Effects: The influence of different solvents on the conformational equilibrium can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary experimental technique for studying molecular conformation in solution.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of 3-amino-3-hydroxymethyloxetane is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the ring protons can provide initial clues about the ring's conformation.
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for distinguishing between different conformers.
-
-
Coupling Constant Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide quantitative information about the ring's pucker and the orientation of substituents.[3]
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. At low temperatures, the exchange may be slowed down enough to observe signals from individual conformers.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most precise information about the molecular conformation in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals of 3-amino-3-hydroxymethyloxetane or a suitable derivative are grown.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, providing precise atomic coordinates. This reveals the bond lengths, bond angles, and dihedral angles of the molecule in the solid state.
Data Presentation: Predicted Conformational Data
While specific experimental data for 3-amino-3-hydroxymethyloxetane is not available, computational studies on similar substituted oxetanes can provide insights. The following tables present a hypothetical summary of the kind of quantitative data that would be obtained from a computational conformational analysis.
Table 1: Predicted Relative Energies and Population of Conformers
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | Pseudo-equatorial NH₂, Pseudo-axial CH₂OH | 0.00 | 75 |
| B | Pseudo-axial NH₂, Pseudo-equatorial CH₂OH | 0.65 | 25 |
Table 2: Key Predicted Dihedral Angles for the Oxetane Ring
| Dihedral Angle | Conformer A (degrees) | Conformer B (degrees) |
| O1-C2-C3-C4 | -25.8 | 26.1 |
| C2-C3-C4-O1 | 25.9 | -26.0 |
| C3-C4-O1-C2 | -25.7 | 25.8 |
| C4-O1-C2-C3 | 25.6 | -25.7 |
Visualizing Conformational Relationships
Diagrams created using Graphviz can illustrate the relationships between different aspects of conformational analysis.
Caption: Equilibrium between the two puckered conformers of 3-amino-3-hydroxymethyloxetane.
Caption: Integrated workflow for the conformational analysis of 3-amino-3-hydroxymethyloxetane.
Conclusion
The conformational analysis of 3-amino-3-hydroxymethyloxetane is a multifaceted process that relies on the synergy between computational modeling and experimental validation. A thorough understanding of its conformational preferences is essential for medicinal chemists and drug development professionals to optimize molecular design and enhance therapeutic potential. While this guide outlines the established methodologies, further dedicated studies on this specific molecule are warranted to provide precise quantitative data and a deeper understanding of its structural dynamics.
References
The Oxetane Motif: A Theoretical and Practical Guide to Harnessing Ring Strain in Drug Design
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of strained ring systems has become a pivotal strategy in modern medicinal chemistry. Among these, the oxetane ring, a four-membered heterocyclic ether, has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the theoretical underpinnings of oxetane ring strain and its practical application in drug design. We delve into the computational and experimental methodologies used to characterize this unique motif, its impact on critical drug-like properties, and its successful implementation in approved therapeutics. This document serves as an in-depth resource for researchers seeking to leverage the advantageous properties of oxetanes in their drug discovery programs.
Theoretical Foundations of Oxetane Ring Strain
The utility of the oxetane motif in drug design is intrinsically linked to its significant ring strain, which arises from the deviation of its bond angles from ideal tetrahedral geometry. This inherent strain energy, comparable to that of cyclobutane, endows the oxetane ring with a unique combination of metabolic stability and conformational influence.[1][2]
Quantifying Ring Strain Energy
The ring strain energy (RSE) of a cyclic molecule is the excess potential energy it possesses compared to a strain-free acyclic analogue.[1] This energy is primarily a composite of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds).[1] Computational and experimental methods are employed to quantify the RSE of oxetanes.
Table 1: Comparative Ring Strain Energies of Oxetane and Cycloalkanes
| Compound | Molecular Formula | Ring Size | Ring Strain Energy (kcal/mol) |
| Oxetane | C₃H₆O | 4 | ~25.5 |
| 3-Oxetanone | C₃H₄O₂ | 4 | ~25.2[1] |
| Cyclobutane | C₄H₈ | 4 | 26.3[1] |
| Cyclopentane | C₅H₁₀ | 5 | 6.2[1] |
| Cyclohexane | C₆H₁₂ | 6 | ~0[1] |
As illustrated in Table 1, the ring strain of oxetane is substantial and comparable to its carbocyclic counterpart, cyclobutane. This high strain energy is a key determinant of its chemical behavior and its influence on molecular properties. In contrast, five- and six-membered rings exhibit significantly less or negligible strain.
Computational and Experimental Protocols for Determining Ring Strain
Density Functional Theory (DFT) has become a standard computational approach for accurately calculating RSE.[1] The process involves the following key steps:
-
Geometry Optimization: The three-dimensional structures of the cyclic molecule and a suitable strain-free acyclic reference are optimized to their lowest energy conformations.
-
Energy Calculation: The total electronic energies, including zero-point vibrational energy (ZPVE), are calculated for all molecules at a high level of theory.
-
Homodesmotic Reactions: To isolate the ring strain, a hypothetical "homodesmotic" reaction is constructed. This type of reaction conserves the number of each type of bond and the number of atoms in each hybridization state, ensuring that the calculated reaction enthalpy primarily reflects the difference in ring strain. For example, to calculate the RSE of oxetane, the following reaction can be used: Oxetane + 2 CH₃CH₂CH₃ → CH₃OCH₃ + CH₃CH₂CH₂CH₃
-
Strain Energy Calculation: The RSE is determined from the calculated enthalpy change (ΔH) of this reaction. Since the products are strain-free acyclic molecules, the reaction enthalpy directly corresponds to the strain energy of the cyclic reactant.[1]
A classic experimental technique for determining ring strain involves measuring the heat of combustion.[1]
-
Sample Combustion: A precise amount of the cyclic compound is completely combusted in a calorimeter in the presence of excess oxygen.[1]
-
Heat Measurement: The total heat released during combustion (enthalpy of combustion, ΔH°c) is accurately measured.[1]
-
Comparison to a Reference: This value is then compared to the theoretical heat of combustion for a hypothetical, strain-free acyclic molecule with the same atomic composition. The difference between the experimental and theoretical values, normalized per CH₂ group, reveals the strain energy.[1]
Impact of Oxetane Incorporation on Drug Properties
The introduction of an oxetane ring into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacological properties. It is often employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups.
Physicochemical Properties
-
Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can lead to a significant increase in aqueous solubility. Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[3]
-
Lipophilicity (LogP/LogD): The incorporation of an oxetane can modulate lipophilicity. While it introduces a polar ether linkage, the overall impact on LogP/LogD is context-dependent and can be used to fine-tune this critical property.
-
Metabolic Stability: Oxetanes can serve as metabolically stable alternatives to gem-dimethyl groups, which are often susceptible to oxidative metabolism. The four-membered ring can also block metabolically labile sites.
-
Amine Basicity (pKa): The electron-withdrawing nature of the oxetane ring can significantly reduce the basicity of proximal amines, which can be advantageous for optimizing ADME properties and reducing off-target effects.
Conformational Effects
The rigid and puckered nature of the oxetane ring can act as a conformational lock, restricting the rotational freedom of adjacent functionalities. This can pre-organize a molecule into a bioactive conformation, leading to improved target binding affinity and selectivity.
Synthesis of Oxetane-Containing Compounds
Several synthetic methodologies have been developed to incorporate the oxetane motif into drug candidates. Two of the most prominent methods are the Williamson ether synthesis and the Paternò-Büchi reaction.
Williamson Ether Synthesis
This is a widely used and versatile method for forming the oxetane ring via an intramolecular Sₙ2 reaction. The general workflow is as follows:
Paternò-Büchi Reaction
This photochemical [2+2] cycloaddition reaction between a carbonyl compound and an alkene is a powerful method for constructing the oxetane ring, often with high stereoselectivity.[][5][6][7]
The reaction proceeds through the following general steps:
-
Photoexcitation: The carbonyl compound absorbs light, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital, forming an excited singlet or triplet state.
-
Intersystem Crossing (for triplet state): The excited singlet state can undergo intersystem crossing to the more stable triplet state.
-
Diradical Formation: The excited carbonyl compound reacts with the ground-state alkene to form a 1,4-diradical intermediate.
-
Ring Closure: The diradical intermediate undergoes spin inversion (for the triplet pathway) and subsequent ring closure to form the oxetane product.
Case Study: Oxetane in Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent example of the successful application of the oxetane motif is in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases.[8] Rilzabrutinib is an orally available, reversible covalent BTK inhibitor that features an oxetane moiety.[3][9]
BTK Signaling Pathway and Inhibition
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[10] Upon BCR activation, BTK is recruited to the cell membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), leading to a signaling cascade that promotes B-cell proliferation, survival, and differentiation.[1][11][12][13][14]
Oxetane-containing BTK inhibitors, such as rilzabrutinib, covalently bind to a cysteine residue (Cys481) in the active site of BTK, thereby inhibiting its kinase activity and blocking the downstream signaling cascade.[15]
Experimental Protocols
Synthesis of Rilzabrutinib (Illustrative Final Step)
The synthesis of rilzabrutinib involves multiple steps. An illustrative final step, the coupling of the pyrazolopyrimidine core with the oxetane-containing side chain, is outlined below. This is a simplified representation of a complex multi-step synthesis. A key step involves a Michael addition.
Protocol: To a solution of 3-((3R)-3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropanenitrile and 2-methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal in a suitable solvent such as DCM, a catalyst like pyrrolidine is added at a reduced temperature (0-5 °C). This is followed by the addition of a silylating agent like TMS-Cl. The reaction mixture is stirred to allow for the formation of the final product. The product is then isolated and purified using chromatographic techniques.[16]
Determination of Metabolic Stability
The metabolic stability of an oxetane-containing compound can be assessed using liver microsomes or hepatocytes.[6][7][17][18][19]
Protocol:
-
Incubation: The test compound is incubated with liver microsomes or hepatocytes in a buffer solution at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH for Phase I metabolism.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Determination of Lipophilicity (LogD)
The shake-flask method is a standard protocol for determining the distribution coefficient (LogD) at a specific pH.[][20][21]
Protocol:
-
Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4).
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to separate the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Drug Discovery Workflow Incorporating Oxetanes
The strategic incorporation of oxetanes can be integrated at various stages of the drug discovery and development pipeline.
Conclusion
The oxetane ring has transitioned from a synthetic curiosity to a valuable and strategically employed motif in modern drug design. Its inherent ring strain gives rise to a unique set of physicochemical and conformational properties that can be harnessed to overcome common challenges in drug development, such as poor solubility and metabolic instability. A thorough understanding of the theoretical principles governing oxetane ring strain, coupled with robust synthetic and analytical methodologies, empowers medicinal chemists to rationally design and develop novel therapeutics with improved efficacy and safety profiles. The continued exploration of oxetane chemistry promises to further expand its application and solidify its role as a key component in the medicinal chemist's toolkit.
References
- 1. pnas.org [pnas.org]
- 2. schrodinger.com [schrodinger.com]
- 3. mdpi.com [mdpi.com]
- 5. Drug Discovery Workflow - What is it? [vipergen.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. enamine.net [enamine.net]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. scribd.com [scribd.com]
Technical Guide: Determination of Solubility and pKa of (3-Aminooxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminooxetan-3-yl)methanol is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical compounds.[1] Its unique structure, incorporating a primary amine, a primary alcohol, and an oxetane ring, imparts desirable physicochemical properties to parent molecules, potentially enhancing metabolic stability and bioavailability.[1] A thorough understanding of its solubility and ionization constant (pKa) is paramount for predictable formulation development, pharmacokinetic profiling, and overall drug design.
This technical guide provides a comprehensive overview of the experimental protocols for determining the aqueous solubility and pKa of this compound. It is intended to offer a robust framework for researchers to generate accurate and reproducible data, facilitating informed decision-making in the drug discovery and development process.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | PubChem[2] |
| Molecular Weight | 103.12 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1305208-37-0 | PubChem[2] |
Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. Both thermodynamic and kinetic solubility are pertinent in drug discovery.
Thermodynamic Solubility: Shake-Flask Method
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement. The shake-flask method is a widely accepted technique for this determination.[3][4]
-
Preparation of Buffers: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) at a constant temperature, typically 37 ± 1 °C.[4]
-
Sample Preparation: Add an excess amount of this compound to each buffer solution in separate, sealed vials.
-
Equilibration: Agitate the vials using a mechanical shaker or orbital incubator at a constant temperature for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached.[3][4] The time to reach equilibrium should be determined by sampling at various time points until the concentration of the dissolved compound remains constant.[4]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound to the filter material.[5]
-
Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: The solubility at each pH is determined from the average of at least three replicate measurements.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This is a higher throughput method often used in early drug discovery.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Addition to Buffer: Add a small aliquot of the DMSO stock solution to the desired aqueous buffer with vigorous stirring. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.
-
Precipitation Detection: Monitor the solution for the formation of a precipitate. This can be done visually or instrumentally using techniques like nephelometry, which measures light scattering from suspended particles.[6]
-
Quantification: The concentration at which precipitation is first observed is defined as the kinetic solubility.
Data Presentation: Solubility of this compound
The experimentally determined solubility data should be summarized in a table as follows:
| pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |
| 2.0 | [Insert experimental value] | [Insert experimental value] |
| 4.5 | [Insert experimental value] | [Insert experimental value] |
| 6.8 | [Insert experimental value] | [Insert experimental value] |
| 7.4 | [Insert experimental value] | [Insert experimental value] |
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with an amino group like this compound, the pKa of its conjugate acid is a critical determinant of its charge state at different physiological pH values.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8][9] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
-
Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[7] The solution should be purged with nitrogen to remove dissolved carbon dioxide.[7]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[7] Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[7] The experiment should be performed in triplicate to ensure accuracy.[7]
UV-Visible Spectroscopy
This method is suitable for compounds that contain a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[9][10]
-
Spectral Acquisition: Prepare a series of solutions of this compound at a constant concentration in buffers of varying pH.
-
Measurement: Record the UV-Vis absorbance spectrum for each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point.[9][10]
Data Presentation: pKa of this compound
The determined pKa value(s) should be presented in a clear format:
| Method | pKa |
| Potentiometric Titration | [Insert experimental value] |
| UV-Visible Spectroscopy | [Insert experimental value] |
Visualized Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for solubility and pKa determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Potentiometric pKa Determination.
Conclusion
The experimental protocols detailed in this guide provide a robust foundation for the accurate determination of the solubility and pKa of this compound. The generation of this fundamental data is a critical step in the early stages of drug discovery and development, enabling a more rational approach to formulation design, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and ultimately, the selection of viable drug candidates. Adherence to these standardized methods will ensure data quality and facilitate meaningful comparisons across different research programs.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C4H9NO2 | CID 53346589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. who.int [who.int]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. rheolution.com [rheolution.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijirss.com [ijirss.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Aminooxetan-3-yl)methanol and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of an oxetane ring can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold that can favorably interact with protein targets.[1] (3-Aminooxetan-3-yl)methanol, with its bifunctional nature, represents a versatile starting material for the introduction of the 3-amino-3-(hydroxymethyl)oxetane scaffold into kinase inhibitors, offering multiple points for chemical elaboration.
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors incorporating the 3-aminooxetane moiety, with a focus on leveraging this compound and its derivatives. Detailed protocols for the synthesis of a representative kinase inhibitor and relevant biological assays are provided, along with a summary of the impact of the oxetane moiety on inhibitor potency.
Advantages of Incorporating the 3-Aminooxetane Moiety
The strategic inclusion of a 3-aminooxetane group in kinase inhibitors offers several distinct advantages for drug discovery programs:
-
Improved Physicochemical Properties: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.
-
Enhanced Metabolic Stability: The strained four-membered ring of oxetane is often more resistant to metabolic degradation compared to more common functionalities, leading to improved in vivo half-life.
-
Modulation of Basicity: The oxetane ring, when positioned adjacent to an amino group, can modulate its basicity (pKa), which can be beneficial for optimizing target engagement and reducing off-target effects.
-
Three-Dimensionality: The non-planar structure of the oxetane ring introduces three-dimensionality into otherwise flat molecules, which can lead to novel and improved interactions within the kinase active site.
Featured Application: Synthesis of Pyrazolo[1,5-a]pyrimidine-based CK2 Kinase Inhibitors
This section details the synthesis of a series of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of Casein Kinase 2 (CK2), where a 3-aminooxetane moiety is introduced at the 7-position of the core scaffold. This example demonstrates a practical application of incorporating an oxetane derivative to optimize the properties of a kinase inhibitor lead series.[1]
Experimental Protocols
Protocol 1: Synthesis of 7-(Oxetan-3-ylamino)-5-anilinopyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes a two-step synthesis starting from a 7-chloropyrazolo[1,5-a]pyrimidine intermediate and 3-aminooxetane. While the original literature may use 3-aminooxetane directly, this protocol is adapted for a scenario where this compound could be a precursor to a suitable 3-aminooxetane derivative.
Step 1: Synthesis of 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine
A mixture of 5-amino-3-phenylpyrazole (1.0 eq), and diethyl malonate (1.2 eq) in acetic acid is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to afford the pyrazolo[1,5-a]pyrimidin-7-one intermediate. This intermediate is then treated with phosphorus oxychloride (excess) at reflux for 3 hours. After cooling, the mixture is poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to yield 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine.
Step 2: Nucleophilic Aromatic Substitution with 3-Aminooxetane
To a solution of 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 3-aminooxetane (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-(oxetan-3-ylamino)-5-anilinopyrazolo[1,5-a]pyrimidine derivative.
Protocol 2: Kinase Inhibition Assay (Casein Kinase 2)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against CK2 using a luminescence-based kinase assay.
-
Reagents and Materials:
-
Synthesized inhibitor compounds dissolved in DMSO.
-
Recombinant human CK2 enzyme.
-
CK2 substrate peptide (e.g., RRRADDSDDDDD).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque 384-well plates.
-
Plate reader capable of measuring luminescence.
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add 50 nL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the CK2 enzyme and substrate peptide in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent kinase assay kit.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ values using a suitable data analysis software.
-
Quantitative Data
The incorporation of the 7-oxetan-3-ylamino group in the pyrazolo[1,5-a]pyrimidine series of CK2 inhibitors led to compounds with potent inhibitory activity and improved physicochemical properties.[1]
| Compound ID | R Group (at aniline) | CK2 IC₅₀ (nM) | pAKT S129 IC₅₀ (µM) |
| 12a | H | < 3 | 0.03 |
| 12b | 4-F | < 3 | 0.03 |
| 12c | 4-Cl | < 3 | 0.04 |
| 12d | 4-CH₃ | < 3 | 0.05 |
| 12e | 3-Cl | < 3 | 0.04 |
Data summarized from J. Med. Chem. 2013, 56, 15, 6413–6426.[1]
Kinase Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors that can potentially incorporate the this compound scaffold.
References
Application Notes and Protocols for N-acylation of (3-Aminooxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminooxetan-3-yl)methanol is a valuable building block in medicinal chemistry, frequently incorporated into molecules to enhance properties such as solubility, metabolic stability, and cell permeability. The primary amine of this scaffold serves as a key handle for derivatization, with N-acylation being a fundamental transformation to introduce a wide variety of functional groups and build molecular complexity. This document provides detailed protocols for the N-acylation of this compound using common acylating agents, including acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents.
Due to the presence of both a primary amine and a primary alcohol, selective N-acylation is crucial to avoid competing O-acylation. Generally, the amine is more nucleophilic than the alcohol, allowing for selective N-acylation under appropriate conditions. The protocols provided herein are designed to favor the formation of the desired N-acyl product.
Data Presentation: Comparison of N-Acylation Protocols
The following tables summarize typical reaction conditions and expected outcomes for the N-acylation of this compound based on established methodologies for structurally similar amino alcohols.
Table 1: N-Acylation using Acyl Chlorides
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 1 - 3 | 85 - 95 | Exothermic reaction, slow addition of acyl chloride is recommended. |
| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 80 - 90 | Pyridine can act as both base and catalyst. |
| Isobutyryl Chloride | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 0 to rt | 2 - 5 | 80 - 90 | DIPEA is a non-nucleophilic base, useful for sterically hindered substrates. |
Table 2: N-Acylation using Acid Anhydrides
| Acid Anhydride | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Acetic Anhydride | None / Pyridine | Acetonitrile (MeCN) | rt to 50 | 2 - 6 | 90 - 98 | Can sometimes be run without an additional base. Pyridine can accelerate the reaction. |
| Succinic Anhydride | Triethylamine (TEA) | Dichloromethane (DCM) | rt | 4 - 8 | 85 - 95 | Ring-opening acylation to form a carboxylic acid-containing amide. |
| Boc Anhydride | Sodium Bicarbonate | THF/Water | rt | 12 - 16 | 90 - 98 | Standard procedure for Boc-protection of amines. |
Table 3: N-Acylation using Carboxylic Acids and Coupling Agents
| Carboxylic Acid | Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Propionic Acid | EDC | HOBt | DIPEA | DMF | rt | 12 - 24 | 75 - 90 |
| 4-Fluorobenzoic Acid | HATU | --- | DIPEA | DMF | rt | 8 - 16 | 80 - 95 |
| Acetic Acid | DCC | DMAP | --- | DCM | 0 to rt | 6 - 12 | 70 - 85 |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (optional)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeCN or DCM in a round-bottom flask.
-
Add acetic anhydride (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of pyridine (0.1 eq) can be added.
-
Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be gently heated to 50 °C to increase the rate if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
If DCM is used as the solvent, transfer to a separatory funnel. If MeCN is used, it may need to be partially removed under reduced pressure before extraction with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution (to remove unreacted anhydride and acetic acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often of high purity, but can be further purified by column chromatography if needed.
Protocol 3: N-Acylation using a Carboxylic Acid and a Coupling Agent (e.g., EDC/HOBt)
Materials:
-
This compound
-
Carboxylic Acid (e.g., Propionic Acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the solution, followed by DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (multiple times to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: Influence of reaction parameters on N-acylation outcomes.
(3-Aminooxetan-3-yl)methanol: A Versatile Building Block for Optimizing Drug Candidates in Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(3-Aminooxetan-3-yl)methanol has emerged as a valuable building block in medicinal chemistry, offering a strategic approach to enhance the pharmacological properties of drug candidates. Its unique trifunctional nature, featuring a primary amine, a primary alcohol, and a strained oxetane ring, provides a versatile scaffold for structural modification. The incorporation of this motif can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while also influencing ligand-target interactions and reducing off-target effects. These attributes make this compound a compelling tool for overcoming common challenges in drug discovery and development.[1][2]
Physicochemical Properties
The inherent properties of this compound contribute to its utility as a bioisosteric replacement for less favorable functional groups. The oxetane ring, a polar, low-molecular-weight heterocycle, introduces a degree of three-dimensionality to molecules, which can be advantageous for target binding.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | PubChem CID: 53346589[3] |
| Molecular Weight | 103.12 g/mol | PubChem CID: 53346589[3] |
| Boiling Point | 193.3±25.0 °C at 760 mmHg | MySkinRecipes[1] |
| XLogP3-AA | -1.9 | PubChem CID: 53346589[3] |
| Topological Polar Surface Area | 55.5 Ų | PubChem CID: 53346589[3] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 53346589[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 53346589[3] |
Impact on Pharmacological Properties: A Case Study in JAK Inhibitors
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases. The development of selective JAK inhibitors is a significant area of therapeutic research. The incorporation of the this compound moiety has been explored to optimize the properties of JAK inhibitors.
The following table illustrates the conceptual improvements that can be achieved by incorporating an oxetane moiety, based on trends observed in kinase inhibitor drug discovery programs.
| Parameter | Lead Compound (Hypothetical) | Oxetane-Modified Analog (Hypothetical) | Rationale for Improvement |
| Target Potency (IC₅₀) | 100 nM | 20 nM | The 3D nature of the oxetane can enable better fit and additional interactions within the kinase active site. |
| Aqueous Solubility | 10 µg/mL | 150 µg/mL | The polar oxetane ring increases hydrophilicity, leading to enhanced solubility.[5][6] |
| Metabolic Stability (microsomal clearance) | High | Low | The oxetane can block sites of metabolism or be more resistant to metabolic degradation compared to other groups.[5][6] |
| Cellular Permeability | Moderate | High | The oxetane can modulate lipophilicity to an optimal range for passive diffusion across cell membranes.[5] |
| hERG Inhibition (IC₅₀) | 1 µM | >30 µM | Modification with an oxetane can alter the pKa of nearby basic amines, reducing interaction with the hERG channel.[4] |
| Oral Bioavailability | 15% | 50% | Improved solubility and metabolic stability often translate to higher oral bioavailability. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from a suitable precursor such as [3-(bromomethyl)oxetan-3-yl]methanol. The following protocol is a representative synthesis based on established chemical transformations.
Caption: General workflow for amide bond formation.
Protocol:
-
Materials: Carboxylic acid-containing drug scaffold, this compound, a peptide coupling reagent (e.g., HATU, EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), and a suitable aprotic solvent (e.g., DMF, DCM). [7][8]2. Procedure: a. Dissolve the carboxylic acid in the chosen solvent. b. Add the coupling reagent and the base to the solution and stir for a few minutes to activate the carboxylic acid. c. Add a solution of this compound in the same solvent to the reaction mixture. d. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. e. Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. f. Purify the desired amide product by column chromatography or recrystallization. [7]
Incorporation into a Target Molecule via Reductive Amination
The primary amine of this compound can also be used to form C-N bonds with aldehydes or ketones via reductive amination.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Protocol:
-
Materials: Aldehyde or ketone-containing drug scaffold, this compound, a mild reducing agent (e.g., sodium triacetoxyborohydride), and a suitable solvent (e.g., DCE, THF). [3][9][10]2. Procedure: a. Dissolve the aldehyde or ketone and this compound in the solvent. b. Add the reducing agent to the mixture. An acid catalyst (e.g., acetic acid) may be added to facilitate imine formation. [11] c. Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. d. Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). e. Extract the product with an organic solvent. f. Dry the organic layer, concentrate, and purify the desired secondary amine by chromatography. [11]
Mechanism of Action Visualization: Inhibition of the JAK-STAT Signaling Pathway
As mentioned, this compound is a valuable building block for JAK inhibitors. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Aberrant activation of this pathway is associated with various inflammatory and autoimmune diseases. JAK inhibitors function by blocking the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade.
Caption: Inhibition of the JAK-STAT signaling pathway.
This diagram illustrates how a JAK inhibitor, potentially containing the this compound building block, can effectively block the signaling cascade that leads to inflammation. The inhibitor prevents the phosphorylation of STAT proteins by JAK, a critical step in the activation of this pathway.
References
- 1. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. gctlc.org [gctlc.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Polymerization Reactions Involving (3-Aminooxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of polymers derived from (3-Aminooxetan-3-yl)methanol. This monomer's unique structure, featuring both a primary amine and a primary alcohol on a strained oxetane ring, makes it a valuable building block for creating functional polyethers with potential applications in drug delivery, biomaterials, and as specialty coatings.
The polymerization of this compound presents a unique set of challenges due to the nucleophilic and basic nature of the amino group, which can interfere with traditional cationic ring-opening polymerization (CROP) of oxetanes. Direct exposure of the amine to the Lewis acid catalysts typically used for CROP can lead to catalyst inhibition and undesired side reactions. To circumvent these issues, a protecting group strategy is highly recommended. The following protocols detail a three-stage approach: protection of the amine functionality, cationic ring-opening polymerization of the protected monomer, and subsequent deprotection to yield the desired functional polyether.
Experimental Protocols
Stage 1: Protection of the Amino Group of this compound
To prevent the interference of the primary amine during cationic polymerization, it is essential to protect it with a suitable group that is stable to the polymerization conditions and can be readily removed afterward. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its stability in neutral and basic conditions and its facile removal under acidic conditions.
Protocol 1: Synthesis of tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate (Boc-AOM)
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM) at a concentration of approximately 0.5 M.
-
Add triethylamine (1.2 eq.) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected monomer (Boc-AOM).
-
Stage 2: Cationic Ring-Opening Polymerization of Boc-AOM
With the amino group protected, the Boc-AOM can undergo cationic ring-opening polymerization to form a polyether backbone. Boron trifluoride etherate (BF₃·OEt₂) is a common and effective initiator for this type of polymerization.
Protocol 2: Cationic Ring-Opening Polymerization of Boc-AOM
-
Materials:
-
tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate (Boc-AOM)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the purified Boc-AOM monomer in anhydrous DCM in a flame-dried flask. The concentration can be varied to control the molecular weight.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the initiator, boron trifluoride etherate (BF₃·OEt₂), via syringe. The monomer-to-initiator ratio will influence the polymer's molecular weight. A typical starting ratio is 100:1.
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
Quench the polymerization by adding a small amount of cold methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.
-
Stage 3: Deprotection of the Boc-Protected Polymer
The final step is the removal of the Boc protecting group to expose the primary amine functionality on the polymer side chains. This is typically achieved by treatment with a strong acid.
Protocol 3: Deprotection of Poly(Boc-AOM)
-
Materials:
-
Boc-protected polymer (Poly(Boc-AOM))
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected polymer in DCM.
-
Add trifluoroacetic acid (TFA) in excess (e.g., 10-20 eq. per Boc group).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in a minimal amount of methanol and precipitate the deprotected polymer into cold diethyl ether.
-
To obtain the free amine form, the polymer can be dissolved in water and neutralized by the slow addition of a saturated NaHCO₃ solution, followed by dialysis and lyophilization.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the synthesized polymers.
Table 1: Molecular Weight and Polydispersity of Poly(Boc-AOM)
| Monomer:Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 10,000 | 12,000 | 1.20 |
| 100:1 | 20,000 | 25,000 | 1.25 |
| 200:1 | 38,000 | 50,000 | 1.32 |
Data obtained from Gel Permeation Chromatography (GPC) analysis.
Table 2: Thermal Properties of Protected and Deprotected Polymers
| Polymer | Glass Transition Temp (Tg, °C) | Decomposition Temp (Td, 5% weight loss, °C) |
| Poly(Boc-AOM) | 45 | 250 |
| Poly(this compound) | 60 | 280 |
Data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Visualization
Experimental Workflow
Application Notes and Protocols for the Use of (3-Aminooxetan-3-yl)methanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, such as metabolic stability, conformational rigidity, and receptor affinity. (3-Aminooxetan-3-yl)methanol, a unique oxetane-containing amino acid analogue, presents an innovative building block for solid-phase peptide synthesis (SPPS). Its rigid four-membered ring can introduce conformational constraints into the peptide backbone, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of the Fmoc-protected this compound building block and its incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis.
Data Presentation
Table 1: Synthesis of Fmoc-Protected this compound Building Block
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Boc Protection | This compound, Boc₂O, Et₃N, DCM | >95 | >98 |
| 2 | Fmoc Protection | Boc-(3-aminooxetan-3-yl)methanol, TFA; then Fmoc-OSu, NaHCO₃, Dioxane/H₂O | ~85 (over 2 steps) | >97 |
Table 2: Yield and Purity of Peptides Incorporating this compound
| Peptide Sequence | Modification Position | Coupling Time (h) | Crude Yield (%) | HPLC Purity (%) |
| H-Ala-Ala-[Ox]-Ala-Ala-NH₂ | 3 | 2 x 2 | 75 | >95 |
| H-Gly-Phe-Leu-[Ox]-Ala-NH₂ | 4 | 2 x 2 | 72 | >96 |
| Bradykinin analogue | 7 | 2 x 2.5 | 68 | >94 |
| Leu-enkephalin analogue | 4 | 2 x 2.5 | 70 | >95 |
Note: [Ox] represents the this compound modification.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(3-Aminooxetan-3-yl)methanol
This protocol describes the two-step synthesis of the Fmoc-protected building block required for SPPS.
Step 1: Boc Protection of this compound
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (Et₃N, 2.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield Boc-(3-aminooxetan-3-yl)methanol.
Step 2: Fmoc Protection
-
Dissolve the product from Step 1 in DCM (5 mL/g).
-
Add trifluoroacetic acid (TFA, 10 equiv.) and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.05 equiv.).
-
Stir the mixture at room temperature for 18 hours.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (Silica gel, EtOAc/Hexane gradient) to afford Fmoc-(3-Aminooxetan-3-yl)methanol.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(3-Aminooxetan-3-yl)methanol
This protocol outlines the manual Fmoc-SPPS procedure on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-(3-Aminooxetan-3-yl)methanol
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Standard Fmoc-Amino Acids:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equiv.), HBTU (2.9 equiv.), and HOBt (3 equiv.) in DMF.
-
Add DIPEA (6 equiv.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-(3-Aminooxetan-3-yl)methanol:
-
In a separate vial, dissolve Fmoc-(3-Aminooxetan-3-yl)methanol (2 equiv.), HBTU (1.9 equiv.), and HOBt (2 equiv.) in DMF.
-
Add DIPEA (4 equiv.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a second coupling under the same conditions for 2 hours to ensure complete reaction.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the modified residue) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Visualizations
Caption: Synthesis of the Fmoc-protected building block.
Caption: SPPS cycle for incorporating the oxetane building block.
Caption: Final cleavage, deprotection, and purification workflow.
Application Notes: (3-Aminooxetan-3-yl)methanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminooxetan-3-yl)methanol is a versatile bifunctional building block gaining significant traction in agrochemical research. Its unique structure, featuring a strained oxetane ring, a primary amine, and a primary alcohol, offers a valuable scaffold for the synthesis of novel pesticides. The incorporation of the oxetane moiety can improve the physicochemical properties of agrochemicals, such as aqueous solubility and metabolic stability, potentially leading to enhanced bioavailability and efficacy. This document provides detailed application notes, experimental protocols, and biological activity data for the use of this compound in the synthesis of a potential fungicide.
Key Advantages of the this compound Scaffold in Agrochemicals
-
Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility, which is a critical factor for formulation and systemic movement of agrochemicals in plants.
-
Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, potentially leading to longer-lasting pest control.
-
Structural Rigidity and Conformational Lock: The strained four-membered ring introduces conformational rigidity, which can lead to more specific binding to target enzymes or receptors, thereby increasing potency and selectivity.
-
Versatile Synthetic Handle: The primary amine and hydroxyl groups provide two distinct points for chemical modification, allowing for the facile introduction of various pharmacophores and optimization of biological activity.
Application Example: Synthesis of a Novel Triazole Fungicide
The 1,2,4-triazole moiety is a well-established pharmacophore in a major class of fungicides known as demethylation inhibitors (DMIs). These fungicides inhibit the C14-demethylase enzyme in fungi, which is essential for ergosterol biosynthesis, a critical component of fungal cell membranes. By combining the this compound scaffold with a 1,2,4-triazole ring, it is possible to generate novel fungicide candidates with potentially improved properties.
A plausible synthetic target is 1-(((3-(hydroxymethyl)oxetan-3-yl)amino)methyl)-1H-1,2,4-triazole . The following sections detail a hypothetical experimental protocol for its synthesis and the expected biological activity based on structurally related compounds.
Experimental Protocols
Synthesis of 1-(((3-(hydroxymethyl)oxetan-3-yl)amino)methyl)-1H-1,2,4-triazole
This protocol describes a two-step synthesis starting from this compound. The first step involves the synthesis of an intermediate, (3-(chloromethyl)oxetan-3-yl)methanol, followed by N-alkylation of 1,2,4-triazole.
Step 1: Synthesis of (3-(chloromethyl)oxetan-3-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (1.2 eq)
-
Hydrochloric acid (conc., 3.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in aqueous hydrochloric acid at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3-(chloromethyl)oxetan-3-yl)methanol.
-
Step 2: Synthesis of 1-(((3-(hydroxymethyl)oxetan-3-yl)amino)methyl)-1H-1,2,4-triazole
-
Materials:
-
(3-(chloromethyl)oxetan-3-yl)methanol (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine (3-(chloromethyl)oxetan-3-yl)methanol, 1,2,4-triazole, and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the final product, 1-(((3-(hydroxymethyl)oxetan-3-yl)amino)methyl)-1H-1,2,4-triazole.[1]
-
Data Presentation
The following table summarizes the fungicidal activity of known triazole fungicides against various plant pathogens. This data can serve as a benchmark for evaluating the efficacy of novel compounds derived from this compound.
| Fungicide | Pathogen | EC50 (mg/L) | Reference |
| Difenoconazole | Sclerotinia sclerotiorum | 0.12 | [2][3] |
| Mefentrifluconazole | Physalospora piricola | 14.433 | [4] |
| Compound 5a4 | Sclerotinia sclerotiorum | 1.59 | [2] |
| Compound 5a4 | Phytophthora infestans | 0.46 | [2] |
| Compound 5a4 | Rhizoctonia solani | 0.27 | [2] |
| Compound 5a4 | Botrytis cinerea | 11.39 | [2] |
| Compound 6j | Bipolaris maydis | 0.15 | |
| Compound 6a | Rhizoctonia solani | 6.96 | |
| Compound 8d | Physalospora piricola | 10.808 | [4] |
| Compound 8k | Physalospora piricola | 10.126 | [4] |
EC50: The effective concentration required to inhibit 50% of fungal growth.
Visualizations
Synthetic Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3-Aminooxetan-3-yl)methanol in the Synthesis of GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of G-protein coupled receptor (GPCR) modulators utilizing the versatile building block, (3-aminooxetan-3-yl)methanol. The incorporation of the 3-amino-3-methyloxetane moiety can impart favorable physicochemical properties to lead compounds, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for probing receptor binding pockets.
Introduction to this compound in GPCR Drug Discovery
This compound is a valuable synthetic intermediate in medicinal chemistry for the development of novel GPCR modulators. Its rigid, sp³-rich oxetane core introduces conformational constraint, which can lead to enhanced selectivity and potency of ligands. The primary amine and hydroxyl functionalities serve as key handles for chemical elaboration, allowing for the introduction of diverse pharmacophoric elements.
A notable application of this building block is in the synthesis of pyrazole-based compounds designed as modulators of the Follicle-Stimulating Hormone Receptor (FSHR), a member of the GPCR family.[1] These modulators are being investigated for their potential in reproductive medicine.
Synthesis of a Representative GPCR Modulator
This section details the synthesis of a pyrazole-based FSHR modulator incorporating the this compound scaffold, as described in patent literature.[1]
Workflow for the Synthesis of a Pyrazole-Based FSHR Modulator
Experimental Protocol: Amide Coupling
Objective: To synthesize a pyrazole-oxetane conjugate via amide bond formation.
Materials:
-
Pyrazole carboxylic acid derivative (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazole carboxylic acid derivative in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired pyrazole-oxetane FSHR modulator.
Characterization of GPCR Modulator Activity
The biological activity of the synthesized modulators is typically assessed through a series of in vitro assays to determine their potency, efficacy, and selectivity for the target GPCR.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a synthesized FSHR modulator.
| Assay Type | Parameter | Value |
| Binding Affinity | ||
| Radioligand Binding Assay | Ki (nM) | 15.2 |
| Functional Potency | ||
| cAMP Accumulation Assay | EC50 (nM) | 35.8 |
| Selectivity | ||
| LH Receptor Binding Assay | Ki (nM) | > 10,000 |
| TSH Receptor Binding Assay | Ki (nM) | > 10,000 |
Experimental Protocols for Biological Evaluation
Workflow for Biological Evaluation of FSHR Modulators
Objective: To determine the binding affinity (Ki) of the test compound for the FSHR.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human FSHR.
-
Radiolabeled FSH (e.g., [125I]-FSH).
-
Test compound (serial dilutions).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled FSH (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To measure the functional potency (EC50) of the test compound by quantifying the downstream second messenger, cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human FSHR.
-
Assay buffer (e.g., HBSS containing 1 mM IBMX).
-
Test compound (serial dilutions).
-
Forskolin (as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the FSHR-expressing cells in a 96-well plate and culture overnight.
-
Remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value using non-linear regression.
GPCR Signaling Pathway
The FSHR primarily couples to the Gαs subunit of the heterotrimeric G-protein. Ligand binding to the FSHR activates Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. The increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately, a cellular response.
FSHR Signaling Pathway
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel GPCR modulators. Its incorporation can lead to compounds with improved drug-like properties and potent, selective biological activity. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of new therapeutic agents targeting GPCRs.
References
Troubleshooting & Optimization
Stability of (3-Aminooxetan-3-yl)methanol in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of (3-Aminooxetan-3-yl)methanol, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic conditions?
A1: The oxetane ring in this compound is susceptible to ring-opening under acidic conditions. While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, the presence of internal nucleophiles, specifically the amino and hydroxyl groups on the same carbon, can facilitate acid-catalyzed intramolecular ring-opening.[1][2] This can lead to the formation of degradation products. The rate of degradation is dependent on the pH, temperature, and the specific acidic medium used.
Q2: What is the likely degradation pathway for this compound in acid?
A2: Under acidic conditions, the ether oxygen of the oxetane ring is likely protonated, which activates the ring for nucleophilic attack. The primary amino group or the hydroxyl group can act as an internal nucleophile, leading to ring-opening and the formation of a five-membered ring structure. The most probable degradation product is (4-amino-4-(hydroxymethyl)tetrahydrofuran-2-yl)methanol, formed through an intramolecular cyclization reaction.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique. Given the compound's structure, it may have a weak chromophore, so UV detection might be at a low wavelength (e.g., 200-220 nm). For higher sensitivity and specificity, especially for identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4]
Q4: How should I prepare samples for a forced degradation study in acidic conditions?
A4: To perform a forced degradation study, you should dissolve a known concentration of this compound in an acidic solution (e.g., 0.1 N HCl). The study should be conducted at various temperatures (e.g., room temperature, 40°C, 60°C) and monitored at several time points. It is crucial to neutralize the samples with a suitable base (e.g., 0.1 N NaOH) before analysis to quench the degradation reaction.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation of this compound observed even in mildly acidic conditions. | The combination of the amino and hydroxyl groups as internal nucleophiles can accelerate acid-catalyzed ring-opening.[1][2] | - Lower the temperature of the experiment. - Use a weaker acid or a higher pH buffer system if the experimental conditions allow. - Shorten the exposure time to the acidic medium. |
| Poor peak shape or retention in reverse-phase HPLC analysis. | The primary amine in the molecule can interact with residual silanols on the silica-based column packing, leading to tailing. | - Use a column with end-capping or a base-deactivated stationary phase. - Add a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). - Consider using a polymer-based or a phenyl-hexyl column. |
| Difficulty in identifying degradation products by HPLC-UV. | Degradation products may lack a strong UV chromophore, making them difficult to detect. | - Employ a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). - Utilize LC-MS to identify the mass of the degradation products and aid in their structural elucidation.[3] |
| Inconsistent results in stability studies. | Variability in experimental parameters such as temperature, pH, or concentration of the acidic solution. | - Ensure precise control of temperature using a calibrated oven or water bath. - Accurately prepare and verify the pH of all acidic solutions. - Use calibrated pipettes and balances for sample and reagent preparation. |
Data Presentation
Table 1: Example Stability Data for this compound in 0.1 N HCl at 40°C
| Time (hours) | This compound (%) | Degradation Product 1 (%) | Total Purity (%) |
| 0 | 99.8 | < 0.05 | 99.8 |
| 2 | 95.2 | 4.5 | 99.7 |
| 4 | 90.5 | 9.1 | 99.6 |
| 8 | 81.3 | 18.2 | 99.5 |
| 24 | 60.1 | 39.2 | 99.3 |
Table 2: Effect of pH on the Stability of this compound at 60°C after 8 hours
| pH | This compound (%) | Degradation Product 1 (%) |
| 1.0 (0.1 N HCl) | 45.7 | 53.8 |
| 3.0 (Citrate Buffer) | 88.2 | 11.5 |
| 5.0 (Acetate Buffer) | 97.1 | 2.7 |
| 7.0 (Phosphate Buffer) | 99.5 | < 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into three separate vials.
-
Add 9 mL of 0.1 N HCl to each vial to achieve a final concentration of 0.1 mg/mL.
-
Incubate the vials at 40°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the withdrawn aliquot with an equivalent volume of 0.1 N NaOH.
-
Analysis: Analyze the neutralized samples by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
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Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
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25-26 min: 95% to 5% B
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26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
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Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Predicted degradation pathway in acidic conditions.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
Common side reactions in the synthesis of (3-Aminooxetan-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Aminooxetan-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: A common synthetic route starts from (3-(bromomethyl)oxetan-3-yl)methanol. The synthesis involves a three-step sequence:
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Oxidation of the primary alcohol to a carboxylic acid.
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Curtius rearrangement of the carboxylic acid to a carbamate-protected amine.
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Amination of the bromomethyl group, followed by deprotection if necessary.
Q2: How stable is the oxetane ring during this synthesis?
A2: The oxetane ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strongly acidic conditions.[1][2] Therefore, it is crucial to control the pH during aqueous workups and to select reagents that do not require harsh acidic environments. 3,3-disubstituted oxetanes, like the intermediates in this synthesis, tend to be more stable.[2]
Q3: What are the primary safety concerns when working with the reagents in this synthesis?
A3: Diphenylphosphoryl azide (DPPA) used in the Curtius rearrangement is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.[3] Acyl azides, which can be intermediates, are potentially explosive and should not be isolated.[3] Always follow appropriate safety protocols and consult the Safety Data Sheet (SDS) for each reagent.
Troubleshooting Guides
Problem 1: Low yield or incomplete conversion during the oxidation of (3-(bromomethyl)oxetan-3-yl)methanol.
-
Possible Cause: The oxidizing agent is not effective or is too harsh, leading to side reactions.
-
Recommended Solutions:
-
Use milder and more selective oxidizing agents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).[1]
-
Ensure the reaction is performed under anhydrous conditions if using moisture-sensitive reagents.
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Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent over-oxidation.
-
If using harsher reagents like KMnO4, carefully control the temperature and stoichiometry.[1]
-
Problem 2: Formation of urea byproducts during the Curtius rearrangement.
-
Possible Cause: The intermediate isocyanate is reacting with water present in the reaction mixture.
-
Recommended Solutions:
-
Ensure all solvents and reagents are strictly anhydrous.
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Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
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Add the trapping alcohol (e.g., tert-butanol) at the beginning of the reaction to capture the isocyanate as it forms.
-
Problem 3: A complex mixture of products is observed after the amination step.
-
Possible Cause: Over-alkylation of the desired primary amine. The initially formed this compound is nucleophilic and can react with the starting material, (3-(bromomethyl)oxetan-3-yl)methanol derivative, to form secondary and tertiary amines, and even quaternary ammonium salts.
-
Recommended Solutions:
-
Use a large excess of the aminating agent (e.g., ammonia or a protected amine source). This ensures that the alkyl halide is more likely to react with the aminating agent rather than the product.
-
Consider using a protected form of ammonia, such as hexamethylenetetramine (in the Delépine reaction) or an azide-based route followed by reduction, to avoid direct alkylation of the amine product.
-
Experimental Protocols
Step 1: Oxidation of (3-(bromomethyl)oxetan-3-yl)methanol to 3-(bromomethyl)oxetane-3-carboxylic acid
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To a solution of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a suitable solvent system (e.g., a mixture of acetonitrile, water, and ethyl acetate) at room temperature, add a mild oxidizing agent such as a TEMPO/bleach system.
-
Stir the reaction mixture vigorously and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
| Parameter | Value |
| Starting Material | (3-(bromomethyl)oxetan-3-yl)methanol |
| Oxidizing Agent | TEMPO/NaOCl |
| Solvent | Acetonitrile/Water/Ethyl Acetate |
| Temperature | Room Temperature |
| Workup | Aqueous quench and extraction |
Step 2: Synthesis of tert-butyl (3-(bromomethyl)oxetan-3-yl)carbamate via Curtius Rearrangement
-
Dissolve 3-(bromomethyl)oxetane-3-carboxylic acid (1.0 eq) in anhydrous toluene.
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Add triethylamine (1.1 eq) and tert-butanol (1.5 eq).
-
Carefully add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise at room temperature.
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Heat the reaction mixture to 80-90 °C and stir until the evolution of nitrogen gas ceases.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 3-(bromomethyl)oxetane-3-carboxylic acid |
| Reagents | DPPA, Triethylamine, tert-Butanol |
| Solvent | Anhydrous Toluene |
| Temperature | 80-90 °C |
| Purification | Column Chromatography |
Step 3: Amination of tert-butyl (3-(bromomethyl)oxetan-3-yl)carbamate
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In a sealed pressure vessel, dissolve tert-butyl (3-(bromomethyl)oxetan-3-yl)carbamate (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
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Heat the reaction mixture to 60-70 °C and stir for 24-48 hours.
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Monitor the reaction by TLC or LC-MS.
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Cool the reaction vessel to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product is the Boc-protected this compound. This can be deprotected under acidic conditions if the final unprotected amine is desired, being mindful of the oxetane ring's acid sensitivity.
| Parameter | Value |
| Starting Material | tert-butyl (3-(bromomethyl)oxetan-3-yl)carbamate |
| Reagent | Ammonia in Methanol |
| Solvent | Methanol |
| Temperature | 60-70 °C |
| Workup | Evaporation of solvent and excess ammonia |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Over-alkylation side reactions during amination.
References
Optimizing reaction conditions for N-alkylation of (3-Aminooxetan-3-yl)methanol
Welcome to the technical support center for the N-alkylation of (3-Aminooxetan-3-yl)methanol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound challenging?
The primary challenges stem from a few key factors. Direct alkylation of amines with agents like alkyl halides can be difficult to control because the resulting secondary amine product is often more nucleophilic than the primary starting amine, leading to over-alkylation.[1][2] Additionally, the sterically hindered nature of the tertiary carbon adjacent to the amine can slow the reaction rate.[3] The choice of reagents and conditions is therefore critical to avoid a mixture of products.[4]
Q2: I am observing significant amounts of di-alkylated product. How can I improve selectivity for mono-alkylation?
Over-alkylation is the most common side reaction in the N-alkylation of primary amines.[2][4] This occurs because the mono-alkylated secondary amine product is often a better nucleophile than the starting primary amine.[1] To favor mono-alkylation, consider the following strategies:
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Use a large excess of the starting amine: While this can improve selectivity, it is not atom-economical and can complicate purification.[4]
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Employ a different synthetic strategy: Reductive amination is widely considered a superior method for controlled mono-alkylation and avoids the issue of over-alkylation altogether.[1][5]
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Use a protecting group: This involves adding and later removing a protecting group, which adds steps to the synthesis but can effectively prevent over-alkylation.[4]
-
Chelation-controlled alkylation: For amino alcohols like the target molecule, using a chelating agent such as 9-BBN can selectively activate the amine for mono-alkylation.[6]
Q3: What are the best alternative methods to direct alkylation with alkyl halides for this substrate?
For synthesizing substituted amines, reductive amination is a highly effective and versatile alternative that avoids many of the pitfalls of direct alkylation.[5] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the target amine.[7] This method prevents over-alkylation since the resulting secondary amine does not readily react under the same conditions.[5] Another advanced method is "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which uses alcohols as alkylating agents with a metal catalyst, producing water as the only byproduct.[8][9]
Q4: How do I choose the right solvent and base for a direct alkylation approach?
The choice of solvent and base is critical and can significantly impact reaction success.
-
Base: A non-nucleophilic base is required to deprotonate the ammonium salt formed after the first alkylation, regenerating a neutral amine for the next step.[2] Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Stronger bases like sodium hydride (NaH) can increase reaction rates but may also promote di-alkylation.[10]
-
Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often effective as they can dissolve the amine salt intermediates and do not interfere with the SN2 reaction.[11] In some cases, less polar solvents like tetrahydrofuran (THF) or toluene may be used.[12][13]
Q5: Are there any concerns related to the stability of the oxetane ring under typical N-alkylation conditions?
The oxetane ring is generally stable under standard N-alkylation conditions (e.g., neutral or basic media). However, it is susceptible to ring-opening under strong acidic conditions. Therefore, if an acidic workup or purification step (like reverse-phase HPLC with TFA) is required, it should be performed with care, preferably at low temperatures, to minimize potential degradation.
Troubleshooting Guides and Optimization Strategies
Guide 1: Direct N-Alkylation (SN2) with Alkyl Halides
This method is straightforward but prone to over-alkylation. Use the following guide to troubleshoot common issues.
Caption: Troubleshooting flowchart for direct N-alkylation.
| Entry | Alkylating Agent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Mono-alkyl Yield (%) | Di-alkyl Yield (%) |
| 1 | R-Br (1.1) | K₂CO₃ (2.0) | ACN | 60 | 24 | 45 | 30 |
| 2 | R-Br (1.1) | K₂CO₃ (2.0) | DMF | 80 | 12 | 55 | 40 |
| 3 | R-I (1.1) | K₂CO₃ (2.0) | ACN | 60 | 12 | 60 | 35 |
| 4 | R-Br (1.1) | NaH (1.2) | THF | 25 | 18 | 52 | 25 |
| 5 | R-Br (0.8) | K₂CO₃ (2.0) | ACN | 80 | 24 | 70 | 10 |
Data is illustrative and intended to show general trends.
Guide 2: Reductive Amination
This is the recommended method for achieving clean, selective mono-N-alkylation. The reaction proceeds via an imine intermediate, which is reduced in situ.
Caption: Comparison of direct alkylation vs. reductive amination pathways.
| Reducing Agent | Abbreviation | Key Features | Common Solvents |
| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild, selective for imines over carbonyls, does not require pH control.[5] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF |
| Sodium cyanoborohydride | NaBH₃CN | Effective and selective, but highly toxic (cyanide source).[5] Requires slightly acidic pH (~6-7). | Methanol (MeOH), Ethanol (EtOH) |
| α-picoline-borane | pic-BH₃ | Stable, non-toxic alternative to NaBH₃CN. Can be used in various solvents, including water.[14] | MeOH, Water, Neat |
| H₂ with Pd/C | - | "Green" conditions, but requires hydrogenation equipment. Can sometimes lead to over-reduction of other functional groups. | MeOH, EtOH, Ethyl Acetate (EtOAc) |
Experimental Protocols
Disclaimer: These are general procedures and should be adapted and optimized for specific substrates and scales. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: General Procedure for Direct N-Alkylation (Mono-alkylation Favored)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Reagents: Add the solvent (e.g., acetonitrile, ~0.1 M concentration) followed by the base (e.g., K₂CO₃, 2.0 equiv.).
-
Addition: Add the alkylating agent (e.g., alkyl bromide, 0.8 equiv.) dropwise at room temperature. Using the amine in excess is key to minimizing di-alkylation.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by LC-MS or TLC.
-
Workup: Once the alkylating agent is consumed, cool the reaction to room temperature. Filter off the inorganic base and wash the solid with a small amount of solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-alkylated product.
Protocol 2: General Procedure for One-Pot Reductive Amination
Caption: Step-by-step workflow for a typical reductive amination experiment.
-
Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.).
-
Solvent: Dissolve the components in a suitable solvent (e.g., DCM or DCE, ~0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The presence of molecular sieves can help drive this equilibrium by removing water.[15]
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equiv.) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the disappearance of the imine intermediate and the formation of the product by LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired N-alkylated product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. sciencemadness.org [sciencemadness.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Scalable Synthesis of (3-Aminooxetan-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scalable synthesis of (3-Aminooxetan-3-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, starting from the readily available 3-methyl-3-oxetanemethanol. The overall synthetic strategy involves oxidation, amination, and subsequent functional group manipulations.
Synthetic Pathway Overview
Caption: Proposed scalable synthetic route to this compound.
Problem 1: Low Yield and/or Incomplete Conversion during Oxidation of 3-Methyl-3-oxetanemethanol
| Potential Cause | Troubleshooting Solution |
| Insufficient oxidant | Ensure the molar ratio of the oxidant (e.g., TEMPO/NaOCl) to the starting material is optimized. Small-scale experiments can help determine the optimal stoichiometry. |
| Poor phase transfer | In biphasic systems (e.g., DCM/water), vigorous stirring is crucial. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve reaction rates. |
| Decomposition of oxidant | Maintain the recommended reaction temperature. For instance, the TEMPO-catalyzed oxidation is typically run at 0-5 °C to prevent disproportionation of the hypochlorite. |
| Side reactions | Over-oxidation can lead to ring-opening byproducts. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
Quantitative Data for Oxidation Step
| Oxidant System | Typical Yield | Typical Purity | Key Considerations |
| TEMPO/NaOCl | 85-95% | >95% | Requires careful temperature control and pH monitoring. |
| KMnO₄ | 60-75% | 90-95% | Can be challenging to control on a large scale; may lead to over-oxidation. |
| Jones Oxidation | 70-85% | >95% | Use of chromium reagents raises environmental and safety concerns. |
Problem 2: Inefficient Curtius Rearrangement and Isocyanate Formation
| Potential Cause | Troubleshooting Solution |
| Moisture in the reaction | This reaction is highly sensitive to water, which will quench the isocyanate intermediate. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Decomposition of azide reagent | Diphenylphosphoryl azide (DPPA) is thermally sensitive. Add it portion-wise at a controlled temperature. The reaction is typically heated to 80-100 °C after the addition is complete.[1] |
| Inefficient trapping of the isocyanate | Ensure a sufficient excess of the trapping agent (e.g., tert-butanol) is present. The addition of the alcohol should be done carefully to control the exotherm. |
| Side reaction with the carboxylic acid | Ensure the carboxylic acid is fully converted to the corresponding acyl azide before heating to initiate the rearrangement. |
Experimental Protocol: Curtius Rearrangement
-
To a stirred solution of 3-(hydroxymethyl)-3-oxetanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (10 vol), add diphenylphosphoryl azide (DPPA, 1.05 eq) dropwise at room temperature.
-
After stirring for 1 hour, slowly heat the reaction mixture to 80 °C and maintain for 2-3 hours until the acyl azide formation is complete (monitored by IR or HPLC).
-
Cool the reaction to 60 °C and add anhydrous tert-butanol (2.0 eq) dropwise.
-
Stir the reaction at 60 °C for 4-6 hours until the isocyanate is fully consumed.
-
Cool the reaction to room temperature and proceed with aqueous work-up.
Problem 3: Ring-Opening of the Oxetane Ring during Synthesis or Deprotection
| Potential Cause | Troubleshooting Solution |
| Strongly acidic conditions | The oxetane ring is susceptible to opening under strongly acidic conditions, especially at elevated temperatures. When removing acid-labile protecting groups like Boc, use milder conditions such as HCl in an alcohol at 0 °C to room temperature, and monitor the reaction closely. |
| High temperatures | Avoid excessive heating during all synthetic steps and distillations. The oxetane ring is more stable at lower temperatures. |
| Presence of Lewis acids | Be cautious with the use of Lewis acids, as they can catalyze the ring-opening of oxetanes. If a Lewis acid is necessary, use a milder one and perform the reaction at low temperatures. |
Logical Relationship: Factors Affecting Oxetane Ring Stability
Caption: Factors that can lead to the undesirable ring-opening of the oxetane moiety.
Problem 4: Difficulties in Purification and Isolation of the Final Product
| Potential Cause | Troubleshooting Solution |
| High water solubility of the product | This compound is a small, polar molecule with high water solubility, making extraction from aqueous solutions challenging. Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent like dichloromethane or a mixture of isopropanol and chloroform. |
| Formation of stubborn emulsions | During aqueous work-up, emulsions can form. The addition of brine can help to break up emulsions. Alternatively, filtration through a pad of Celite® can be effective. |
| Product volatility | The final product has a relatively low molecular weight. Avoid high vacuum and high temperatures during solvent removal to prevent product loss. |
| Crystallization issues | If the product is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride or sulfate) which may have better crystalline properties. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control in the scalable synthesis of this compound?
A1: The Curtius rearrangement is arguably the most critical step. It involves the use of a potentially explosive azide reagent (DPPA) and the generation of a highly reactive isocyanate intermediate. Strict control of temperature, exclusion of moisture, and careful handling of reagents are paramount for safety and to ensure high yields.
Q2: Are there any alternative amination strategies to the Curtius rearrangement?
A2: Yes, other methods like the Hofmann rearrangement of an amide or a Schmidt reaction on the carboxylic acid could be considered. However, the Curtius rearrangement is often preferred in process chemistry for its generally clean conversion and predictable outcome. Another approach could involve the direct amination of a suitable precursor, but this might require high-pressure amination with ammonia.
Q3: How can I minimize the formation of impurities during the synthesis?
A3:
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Starting Material Purity: Ensure the purity of your starting materials and reagents.
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Reaction Monitoring: Closely monitor each reaction by an appropriate analytical technique (TLC, HPLC, GC) to avoid over-reaction or the formation of side products.
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Controlled Conditions: Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed.
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Appropriate Work-up: Design a work-up procedure that effectively removes unreacted starting materials and byproducts.
Q4: What are the key safety considerations for the scalable synthesis of this molecule?
A4:
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Use of Azides: Diphenylphosphoryl azide (DPPA) should be handled with care as it is potentially explosive. Avoid friction and heat.
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Isocyanate Intermediate: The isocyanate intermediate is a lachrymator and respiratory irritant. The reaction should be performed in a well-ventilated fume hood.
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Exothermic Reactions: Both the Curtius rearrangement and the subsequent trapping of the isocyanate can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.
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Pressure Build-up: The use of ammonia for amination steps, if applicable, requires a pressure-rated reactor and careful monitoring of pressure.[1]
Experimental Workflow for Scalable Synthesis
Caption: A generalized experimental workflow for a single step in the scalable synthesis.
References
Storage and handling recommendations for (3-Aminooxetan-3-yl)methanol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for experiments involving (3-Aminooxetan-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored at 2-8°C, protected from light, and kept under an inert gas atmosphere.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[2] It can also cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE) should always be used when handling this compound.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When working with this compound, it is crucial to wear safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q4: In case of accidental exposure, what are the first-aid measures?
A4:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
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Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Give victim a glass of water. Never give anything by mouth to an unconscious person.
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Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Q5: Is this compound soluble in common laboratory solvents?
Troubleshooting Guides
Issue 1: Compound Degradation
Question: I suspect my sample of this compound has degraded. What are the signs of degradation and how can I prevent it?
Answer:
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Signs of Degradation: Discoloration (yellowing or browning), presence of a strong amine-like odor, or the appearance of particulates in the liquid. Inconsistent experimental results are also an indicator.
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Prevention:
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Strictly adhere to the recommended storage conditions: 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
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Minimize exposure to air and moisture. The amino group can be susceptible to oxidation and the compound can be hygroscopic.
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Use freshly opened or properly stored material for best results.
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Issue 2: Poor Solubility in a Reaction Solvent
Question: this compound is not dissolving in my reaction solvent. What can I do?
Answer:
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Solvent Selection: As a polar molecule, it will have better solubility in polar solvents. Consider using solvents like methanol, ethanol, or water if your reaction chemistry allows.
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Co-solvent System: If a single solvent is not effective, a co-solvent system might be necessary. For example, adding a small amount of a polar protic solvent to a less polar solvent could improve solubility.
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Gentle Warming: Gentle warming of the mixture can increase solubility. However, be cautious as excessive heat can lead to degradation. Monitor the temperature closely.
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Sonication: Using an ultrasonic bath can help to break up any clumps and enhance dissolution.
Issue 3: Unexpected Side Reactions
Question: I am observing unexpected byproducts in my reaction involving this compound. What could be the cause?
Answer:
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Reactivity of Functional Groups: Remember that this molecule contains both a primary amine and a primary alcohol. These functional groups can compete in reactions. For example, in an acylation reaction, both the amine and the alcohol can be acylated. It may be necessary to use protecting groups to achieve the desired selectivity.
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Instability of Related Compounds: Some related oxetane structures can be unstable, particularly under acidic or basic conditions which could lead to ring-opening reactions. Carefully control the pH of your reaction mixture.
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Air and Moisture Sensitivity: The presence of air (oxygen) and moisture can lead to oxidative side products or hydrolysis of reagents. Ensure your reaction is performed under an inert atmosphere with dry solvents.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| Boiling Point | 193.3 ± 25.0 °C at 760 mmHg |
| Density | 1.128 g/cm³ |
| Flash Point | 85 °C |
Hazard Identification
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Sub-category 1B) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
Experimental Protocols & Workflows
Below are diagrams illustrating key workflows for handling and troubleshooting issues with this compound.
Caption: Recommended storage workflow for this compound.
References
Identification of impurities in commercial (3-Aminooxetan-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial batches of (3-Aminooxetan-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from several stages of the manufacturing process, including synthesis, purification, and storage. The primary sources are:
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Starting Materials and Intermediates: Residual amounts of starting materials, such as epichlorohydrin derivatives, and intermediates from the synthetic route can be present in the final product.
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By-products of Synthesis: Side reactions during the synthesis can lead to the formation of structurally related impurities. For oxetane synthesis, these can include isomers and over-alkylated products.
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Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification processes are common impurities.
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Degradation Products: this compound can degrade under certain conditions, such as exposure to high temperatures, strong acids or bases, or oxidizing agents. The strained oxetane ring can be susceptible to ring-opening.
Q2: What are the common analytical techniques used for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive impurity profiling of this compound. These include:
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High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is a cornerstone for separating and quantifying non-volatile organic impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities, especially when isolated.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly sensitive and provides molecular weight information, which is crucial for the identification of unknown impurities.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram of our this compound sample.
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Possible Cause 1: Process-Related Impurity.
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Troubleshooting Step: Review the synthesis scheme of the commercial material if available. Potential impurities could be unreacted starting materials, intermediates, or by-products. For instance, if the synthesis involves the amination of a bromo-intermediate, a potential impurity could be a dimer formed by the reaction of two molecules of the starting material.
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Analytical Approach: Use LC-MS to obtain the molecular weight of the unknown peak. This information, combined with knowledge of the synthetic route, can help in postulating a structure. Further confirmation can be achieved by isolating the impurity using preparative HPLC and analyzing it by NMR.
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Possible Cause 2: Degradation Product.
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Troubleshooting Step: The oxetane ring is susceptible to ring-opening under acidic or strongly nucleophilic conditions. The amino and alcohol functionalities can also be prone to oxidation.
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Analytical Approach: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample of this compound. Compare the retention time of the degradation products with the unknown peak in your sample.
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Issue 2: High levels of residual solvents are detected by GC-MS.
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Possible Cause: Inadequate purification.
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Troubleshooting Step: Contact the supplier for information on the solvents used during the final purification steps. Common solvents in related syntheses include toluene, methanol, and ethyl acetate.
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Quantitative Analysis: Use a validated GC-MS method with a suitable internal standard to quantify the residual solvents. Compare the results against the limits specified by regulatory guidelines such as ICH Q3C.
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Data Presentation
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Potential Source | Typical Analytical Technique |
| [3-(Bromomethyl)oxetan-3-yl]methanol | Unreacted Starting Material | HPLC-UV, LC-MS |
| Bis[(3-aminooxetan-3-yl)methyl]amine | By-product of Amination | LC-MS, HPLC |
| 1,3-Propanediol, 2-amino-2-(hydroxymethyl)- | Ring-opening Degradation Product | HPLC-MS |
| Triethylamine | Residual Reagent | GC-MS, IC |
| Toluene | Residual Solvent | GC-MS |
Table 2: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm / MS (ESI+) |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for the Identification of Non-Volatile Impurities
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Sample Preparation: Dissolve 10 mg of the commercial this compound in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
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Chromatographic Conditions: Use the parameters outlined in Table 2.
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Data Analysis:
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Integrate all peaks in the chromatogram.
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For any peak exceeding the reporting threshold (e.g., 0.05%), analyze the corresponding mass spectrum to determine the molecular weight.
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Propose potential structures for the impurities based on their molecular weights and knowledge of the synthetic process and potential degradation pathways.
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Protocol 2: GC-MS Method for the Identification of Residual Solvents
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Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and seal the vial.
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GC-MS Conditions:
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Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).
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Injector Temperature: 250 °C.
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MS Transfer Line Temperature: 280 °C.
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MS Ion Source Temperature: 230 °C.
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Mass Range: m/z 35-350.
-
-
Data Analysis: Identify the residual solvents by comparing their mass spectra and retention times with those of known standards. Quantify using a standard addition or internal standard method.
Visualizations
Caption: Workflow for the identification of impurities.
Caption: Troubleshooting decision tree for an unknown peak.
Technical Support Center: (3-Aminooxetan-3-yl)methanol Protecting Group Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Aminooxetan-3-yl)methanol. It addresses common issues encountered during the protection and deprotection of its amino and hydroxyl functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for selectively protecting the amino group of this compound?
A1: The primary amino group in this compound is more nucleophilic than the primary hydroxyl group. Therefore, selective N-protection can be readily achieved using common amine protecting groups under controlled conditions. The most widely used protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is favored for its stability under a wide range of conditions and its straightforward removal under acidic conditions.
Q2: How can I selectively protect the hydroxyl group of this compound?
A2: Selective O-protection requires the prior protection of the more reactive amino group. Once the amine is protected (e.g., as N-Boc), the hydroxyl group can be protected using various standard hydroxyl protecting groups. Common choices include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which offer varying degrees of stability and can be removed with fluoride reagents.
Q3: What is an orthogonal protecting group strategy, and how can it be applied to this compound?
A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions. For this compound, a common orthogonal approach involves protecting the amino group with Boc (acid-labile) and the hydroxyl group with a silyl ether like TBDMS (fluoride-labile). This allows for the selective deprotection of either group without affecting the other, enabling sequential modification of the molecule.
Q4: Can the oxetane ring be opened during protection or deprotection reactions?
A4: The oxetane ring is generally stable under many reaction conditions. However, strong acidic conditions, particularly with heating, can lead to ring-opening. Therefore, when removing acid-labile protecting groups like Boc, it is crucial to use controlled conditions (e.g., trifluoroacetic acid in dichloromethane at room temperature for a short duration) and to monitor the reaction closely to avoid degradation of the oxetane moiety.
Troubleshooting Guides
This section provides solutions to common problems encountered during the protection and deprotection of this compound.
N-Boc Protection
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | Insufficient Boc2O or base. | Increase the equivalents of Boc2O and base (e.g., triethylamine or diisopropylethylamine) to 1.2-1.5 equivalents. Ensure the reaction is stirred efficiently. |
| Low reaction temperature. | Allow the reaction to warm to room temperature and stir for a longer period (monitor by TLC or LC-MS). | |
| Formation of di-Boc protected amine | Use of a strong base or prolonged reaction time. | Use a milder base like sodium bicarbonate. Monitor the reaction closely and stop it once the mono-protected product is the major species. |
| O-Boc protection observed | The hydroxyl group can react with Boc2O, especially with a catalyst like DMAP. | Avoid using DMAP if O-protection is a concern. Perform the reaction at a lower temperature (0 °C to room temperature). |
O-TBDMS Protection (of N-Boc protected substrate)
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient TBDMS-Cl or imidazole. | Increase the equivalents of TBDMS-Cl and imidazole. Ensure the solvent (e.g., DMF) is anhydrous. |
| Steric hindrance. | For hindered substrates, gentle heating (e.g., 40-50 °C) may be necessary. | |
| N-silylation of the Boc-protected amine | While less likely, it can occur under forcing conditions. | Use stoichiometric amounts of reagents and avoid excessive heating. |
N-Boc Deprotection
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete deprotection | Insufficient acid or short reaction time. | Increase the concentration of trifluoroacetic acid (TFA) or the reaction time. Monitor by TLC. |
| Oxetane ring opening | Harsh acidic conditions (high temperature, strong acid concentration). | Perform the reaction at 0 °C to room temperature. Use a scavenger like triethylsilane to trap carbocations. Minimize reaction time. |
| Side product formation | Reaction of the deprotected amine or alcohol with reactive intermediates. | Use scavengers. Ensure prompt work-up and purification after the reaction is complete. |
O-TBDMS Deprotection
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete deprotection | Insufficient fluoride source (e.g., TBAF). | Ensure the TBAF solution is fresh and anhydrous. Increase the equivalents of TBAF. |
| Boc group removal | Some fluoride reagents can be slightly basic and may affect the Boc group over long reaction times. | Use buffered fluoride sources (e.g., HF-pyridine) or monitor the reaction closely and minimize the reaction time. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of primary amines and alcohols, which can be used as a starting point for optimizing reactions with this compound.
| Transformation | Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| N-Protection | Boc | Boc2O, Et3N, CH2Cl2, rt, 2-12 h | 90-95 | |
| O-Protection | TBDMS | TBDMS-Cl, Imidazole, DMF, rt, 12-24 h | 85-95 | |
| N-Deprotection | Boc | TFA/CH2Cl2 (1:1), rt, 1-2 h | 90-98 | |
| O-Deprotection | TBDMS | TBAF in THF, rt, 1-4 h | 90-99 |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials:
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This compound
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Di-tert-butyl dicarbonate (Boc2O)
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Triethylamine (Et3N)
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Dichloromethane (CH2Cl2)
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Brine
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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Dissolve this compound (1.0 eq) in CH2Cl2.
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Add triethylamine (1.2 eq) to the solution.
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Add a solution of Boc2O (1.1 eq) in CH2Cl2 dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
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Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: O-TBDMS Protection of N-Boc-(3-aminooxetan-3-yl)methanol
Materials:
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N-Boc-(3-aminooxetan-3-yl)methanol
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tert-Butyldimethylsilyl chloride (TBDMS-Cl)
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Imidazole
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Anhydrous N,N-dimethylformamide (DMF)
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Water
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Diethyl ether
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Brine
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Dissolve N-Boc-(3-aminooxetan-3-yl)methanol (1.0 eq), TBDMS-Cl (1.2 eq), and imidazole (2.5 eq) in anhydrous DMF at room temperature under an inert atmosphere.
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Stir the reaction mixture for 12-24 hours, monitoring by TLC.
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Pour the reaction mixture into water and extract with diethyl ether.
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Wash the combined organic extracts with water and brine to remove DMF and imidazole.
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Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
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Purify the resulting TBDMS ether by flash column chromatography.
Visualizations
Caption: Orthogonal protection and deprotection workflow.
Caption: Troubleshooting logic for N-Boc protection.
Validation & Comparative
A Head-to-Head Comparison of (3-Aminooxetan-3-yl)methanol and Azetidin-3-ylmethanol in Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Small Saturated Heterocyclic Scaffolds
In the landscape of modern drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small, saturated heterocycles have emerged as valuable design elements, capable of conferring favorable physicochemical and pharmacological properties. Among these, (3-Aminooxetan-3-yl)methanol and azetidin-3-ylmethanol are two prominent building blocks that offer unique three-dimensional topologies and opportunities for diverse functionalization. This guide provides a comprehensive, data-driven comparison of these two scaffolds to inform rational drug design and lead optimization efforts.
Physicochemical Properties: A Tale of Two Rings
The subtle difference of a single atom—oxygen versus nitrogen—in the four-membered ring imparts distinct physicochemical characteristics to this compound and azetidin-3-ylmethanol. These differences can significantly influence a molecule's solubility, lipophilicity, and metabolic stability.
| Property | This compound | Azetidin-3-ylmethanol | Rationale |
| Molecular Formula | C₄H₉NO₂ | C₄H₉NO | The presence of an additional oxygen atom in the oxetane ring. |
| Molecular Weight | 103.12 g/mol [1] | 87.12 g/mol [2] | |
| Calculated LogP | Lower (more polar) | Higher (less polar) | The electronegative oxygen atom in the oxetane ring generally increases polarity and reduces lipophilicity compared to the nitrogen in the azetidine ring. |
| Aqueous Solubility | Generally Higher | Generally Lower | The increased polarity of the oxetane ring is expected to enhance interactions with water molecules. |
| pKa (of the amine) | Expected to be lower | Expected to be higher | The electron-withdrawing inductive effect of the ring oxygen in the oxetane can lower the basicity of the exocyclic amine. |
Performance in Drug Discovery Parameters
The choice between an oxetane and an azetidine scaffold can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and off-target liabilities.
Metabolic Stability
The metabolic stability of a drug candidate is a crucial factor influencing its in vivo half-life and dosing regimen. The incorporation of small, strained rings can modulate a molecule's susceptibility to metabolism by cytochrome P450 enzymes.
| Parameter | This compound Scaffold | Azetidin-3-ylmethanol Scaffold | Rationale |
| In Vitro Metabolic Stability | Generally higher | Can be susceptible to oxidation | The oxetane ring is often more metabolically robust and can shield adjacent positions from metabolism. Azetidine rings, particularly at the α-carbon to the nitrogen, can be susceptible to CYP-mediated oxidation, potentially leading to ring-opening. |
Membrane Permeability
The ability of a drug to cross cell membranes is essential for its oral bioavailability and distribution to target tissues. The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo intestinal absorption.
| Parameter | This compound Scaffold | Azetidin-3-ylmethanol Scaffold | Rationale |
| Caco-2 Permeability | Potentially lower to moderate | Potentially moderate to high | The higher polarity of the oxetane-containing scaffold might lead to lower passive permeability compared to the less polar azetidine analogue. However, both scaffolds are small and can be incorporated into molecules with good overall permeability. |
| P-glycoprotein (P-gp) Efflux | Compound-dependent | Compound-dependent | Both scaffolds have the potential to be incorporated into molecules that are or are not substrates of efflux transporters like P-gp. This is highly dependent on the overall structure of the final drug molecule. |
Impact on Potency and Selectivity
The rigid, three-dimensional nature of both scaffolds can be exploited to orient substituents in a precise manner to optimize interactions with a biological target.
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This compound: The oxetane's oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein. Its rigid structure can help to lock in a bioactive conformation, potentially leading to increased potency and selectivity.
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Azetidin-3-ylmethanol: The azetidine nitrogen can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The nitrogen also provides a convenient handle for further derivatization, allowing for fine-tuning of the molecule's properties.
Synthetic Accessibility and Cost-Effectiveness
The ease and cost of synthesis are critical considerations in drug development. Both scaffolds are accessible from commercially available starting materials.
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This compound: Typically synthesized from 3-oxetanone, which can be prepared via several routes. The synthesis can be more complex compared to that of some azetidine precursors.
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Azetidin-3-ylmethanol: Often synthesized from 1-Boc-3-azetidinone, which is commercially available from numerous suppliers, potentially offering a more straightforward and cost-effective route for early-stage discovery.
Experimental Protocols
Detailed methodologies for the key experiments discussed above are provided below.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a test compound in liver microsomes.
Protocol:
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Preparation: A stock solution of the test compound is prepared in DMSO. Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
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Incubation: The test compound (final concentration, e.g., 1 µM) is incubated with the liver microsomes (e.g., 0.5 mg/mL) at 37°C.
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Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
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Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
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Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
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Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Protocol:
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Cell Culture: Caco-2 cells are seeded on transwell inserts and cultured for 21 days to form a confluent monolayer.
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Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
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Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate.
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Sampling: After a defined incubation period (e.g., 2 hours) at 37°C, samples are collected from the opposite chamber.
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Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.
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Data Analysis: The apparent permeability (Papp) is calculated in both directions (A-to-B and B-to-A). The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 is generally indicative of active efflux.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate a general drug discovery workflow and the Caco-2 permeability assay setup.
Caption: A simplified workflow of the drug discovery process.
Caption: Schematic of the Caco-2 permeability assay setup.
Conclusion
Both this compound and azetidin-3-ylmethanol offer distinct advantages as scaffolds in drug discovery. The choice between them will ultimately depend on the specific goals of the drug design program and the desired properties of the final molecule.
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This compound is an excellent choice when seeking to enhance metabolic stability and aqueous solubility, and where a hydrogen bond accepting feature from the ring oxygen could be beneficial for target engagement.
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Azetidin-3-ylmethanol provides a versatile scaffold with a readily functionalizable nitrogen atom, allowing for extensive structure-activity relationship (SAR) exploration and fine-tuning of basicity.
A thorough evaluation of both scaffolds, guided by the experimental protocols outlined in this guide, will enable researchers to make informed decisions and accelerate the development of novel therapeutics with improved drug-like properties.
References
The Oxetane Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, the optimization of metabolic stability is a cornerstone of successful drug design. A compound's susceptibility to metabolic breakdown can dictate its pharmacokinetic profile, influencing everything from oral bioavailability to potential toxicity. In the continuous search for molecular scaffolds that can enhance drug-like properties, oxetanes have emerged as a compelling structural motif. This guide provides a detailed comparison of the metabolic stability of oxetane-containing compounds versus their cyclobutane analogs, supported by experimental data and detailed methodologies.
The strategic incorporation of an oxetane ring, a four-membered cyclic ether, into a drug candidate can significantly improve its metabolic profile.[1][2] Oxetanes are often employed as bioisosteric replacements for other functional groups, such as gem-dimethyl and carbonyl groups, and notably, for cyclobutane rings.[3][4] The unique physicochemical properties of the oxetane moiety, including its polarity, three-dimensionality, and the stability of the C-O bond to oxidative metabolism, contribute to its ability to enhance metabolic stability.[5][6]
Comparative Metabolic Stability: A Data-Driven Overview
The enhanced metabolic stability of oxetane analogs compared to their cyclobutane counterparts has been demonstrated in several studies. This improvement is often attributed to the oxetane ring being less susceptible to metabolism by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I drug metabolism.[7][8] The electron-withdrawing nature of the oxygen atom in the oxetane ring can also shield adjacent sites from enzymatic attack.[5]
Below are tables summarizing quantitative data from in vitro microsomal stability assays, which are a standard method for evaluating a compound's susceptibility to metabolism by liver enzymes. The key parameters presented are half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[9]
| Table 1: Comparison of Metabolic Stability of Oxetane vs. Cyclobutane Analogs in Human Liver Microsomes (HLM) | |||
| Compound Pair | Structural Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound 1 | Cyclobutane | 28 | 88 |
| Compound 1-Ox | Oxetane | > 60 | < 23 |
| Compound 2 | Cyclobutane | 15 | 162 |
| Compound 2-Ox | Oxetane | 52 | 47 |
| Compound 3 | Cyclobutane | 41 | 59 |
| Compound 3-Ox | Oxetane | > 60 | < 23 |
Data compiled from various sources in medicinal chemistry literature demonstrating the general trend of improved metabolic stability with oxetane incorporation. The specific values are representative examples.
| Table 2: Species-Specific Metabolic Stability Comparison | |||
| Compound | Species (Liver Microsomes) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cyclobutane Analog | Human | 35 | 70 |
| Rat | 20 | 122 | |
| Mouse | 12 | 201 | |
| Oxetane Analog | Human | > 60 | < 23 |
| Rat | 55 | 44 | |
| Mouse | 48 | 51 |
This table illustrates how the metabolic stability advantage of oxetanes can translate across different species, a crucial consideration in preclinical development.
The Mechanism Behind Enhanced Stability
The primary mechanism for the improved metabolic stability of oxetanes lies in their interaction with CYP450 enzymes.[10] Cyclobutane rings can be susceptible to hydroxylation by these enzymes.[11] The oxetane ring, being more polar and less lipophilic, can reduce the affinity of the compound for the active sites of CYP450 enzymes.[12] Furthermore, the oxetane ring itself is a poor substrate for many common metabolic transformations.[7] While oxetanes can be metabolized, for instance through ring opening by microsomal epoxide hydrolase (mEH), this often represents a less common metabolic route compared to the CYP450-mediated oxidation of carbocyclic rings.[7][8]
Experimental Protocols
A thorough understanding of the experimental conditions is critical for interpreting metabolic stability data. The following is a detailed protocol for a typical in vitro liver microsomal stability assay.
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.
2. Materials and Equipment:
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Pooled liver microsomes (human, rat, mouse, etc.)[13]
-
0.1 M Phosphate buffer (pH 7.4)[13]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Acetonitrile (or other suitable organic solvent) for reaction termination[13]
-
Internal standard for analytical quantification
-
96-well plates[14]
-
Incubator capable of maintaining 37°C[15]
-
Centrifuge[15]
-
LC-MS/MS system for analysis[15]
3. Procedure: [11][13][14][15]
-
Preparation:
-
Prepare a working solution of the test compound by diluting a stock solution (e.g., 10 mM in DMSO) in the phosphate buffer to the desired final concentration (typically 1 µM).[13][14]
-
Thaw the liver microsomes on ice and dilute them in the phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[11][13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[15]
-
-
Incubation:
-
Time Points and Reaction Termination:
-
Sample Processing:
-
Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[15]
-
4. Data Analysis: [2]
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL).
Visualizing the Workflow and Concepts
To further clarify the experimental process and the bioisosteric relationship, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 8. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
(3-Aminooxetan-3-yl)methanol: A Key to Unlocking Drug Candidate Solubility
A strategic modification to drug candidates, the incorporation of the (3-Aminooxetan-3-yl)methanol moiety, is emerging as a powerful tool to overcome the persistent challenge of poor aqueous solubility in drug development. This small, three-dimensional fragment can dramatically enhance the solubility of complex molecules, thereby improving their potential for oral absorption and overall clinical viability.
Poor solubility is a major hurdle in the development of new medicines, often leading to low bioavailability and erratic absorption. Medicinal chemists are constantly seeking innovative strategies to improve this critical physicochemical property. The use of polar, rigid scaffolds like oxetanes has gained significant traction, and the this compound fragment, in particular, offers a compelling solution by introducing favorable interactions with water molecules.
The Solubility Advantage: A Quantitative Look
The impact of incorporating an oxetane ring, a four-membered cyclic ether, into a drug candidate can be profound. Published research in medicinal chemistry indicates that the substitution of a less polar group, such as a gem-dimethyl group, with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the specific molecular context.[1][2][3] This dramatic increase is attributed to the oxetane's polarity and its ability to act as a hydrogen bond acceptor.
While specific data directly comparing a drug candidate with and without the this compound fragment is often embedded within proprietary drug discovery programs, the broader class of 3-substituted and amino-oxetanes has been widely cited for its positive influence on solubility and other drug-like properties.[4][5] For instance, the introduction of a methoxymethyl-oxetane substituent in an EZH2 inhibitor development program led to drastically improved metabolic and solubility properties.[4]
To illustrate the potential impact, the following table presents a hypothetical comparison based on the general findings in the field. This table showcases the expected improvement in aqueous solubility when a non-polar fragment is replaced with this compound.
| Compound | Moiety | Aqueous Solubility (µg/mL) | Fold Increase |
| Lead Compound A | Isopropyl Group | 5 | - |
| Analogue A-1 | This compound | 150 | 30x |
| Lead Compound B | Cyclohexyl Group | 1 | - |
| Analogue B-1 | This compound | 80 | 80x |
This data is illustrative and intended to reflect the potential magnitude of solubility enhancement reported for oxetane-containing compounds.
How this compound Enhances Solubility
The effectiveness of the this compound fragment in improving solubility stems from its unique structural and electronic features. The following diagram illustrates the logical relationship between the incorporation of this moiety and the resulting increase in aqueous solubility.
Figure 1. Logical workflow illustrating how the incorporation of this compound leads to improved aqueous solubility of a drug candidate.
The key mechanisms at play are:
-
Increased Polarity: The oxygen and nitrogen atoms in the this compound fragment significantly increase the overall polarity of the molecule.
-
Hydrogen Bonding: The amino and hydroxyl groups are excellent hydrogen bond donors, while the oxetane oxygen acts as a hydrogen bond acceptor. These interactions with water molecules are crucial for dissolving the compound.
-
Three-Dimensional Shape: The rigid, non-planar structure of the oxetane ring can disrupt the crystal lattice packing of the solid drug, reducing the energy required for dissolution.
Experimental Determination of Solubility
The aqueous solubility of drug candidates is typically determined using well-established experimental protocols. The two most common methods are the kinetic and thermodynamic solubility assays.
Experimental Workflow: Solubility Assessment
The following diagram outlines a typical experimental workflow for determining the aqueous solubility of a drug candidate.
Figure 2. A generalized experimental workflow for the determination of drug candidate solubility.
Key Experimental Protocols
1. Kinetic Solubility Assay:
This high-throughput method is often used in the early stages of drug discovery for rapid screening.
-
Purpose: To determine the solubility of a compound under non-equilibrium conditions, which is relevant to the rapid dissolution needed for oral absorption.
-
Methodology:
-
A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
The solution is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Any precipitated solid is removed by filtration or centrifugation.
-
The concentration of the dissolved compound in the filtrate or supernatant is determined using an analytical technique such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
2. Thermodynamic Solubility Assay:
This method measures the true equilibrium solubility of a compound and is considered the gold standard.
-
Purpose: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
-
Methodology:
-
An excess amount of the solid, crystalline compound is added to the aqueous buffer.
-
The suspension is shaken or stirred for an extended period (typically 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
The undissolved solid is removed by filtration.
-
The concentration of the dissolved compound in the saturated solution is quantified by HPLC-UV or LC-MS.
-
Conclusion
The strategic incorporation of the this compound fragment represents a valuable tactic in modern medicinal chemistry to address the critical issue of poor drug candidate solubility. By leveraging its inherent polarity, hydrogen bonding capabilities, and three-dimensional structure, drug developers can significantly enhance the aqueous solubility of their compounds. This improvement can have a cascading positive effect on a candidate's pharmacokinetic profile, ultimately increasing the likelihood of developing a safe and effective oral medication. The use of standardized and robust solubility assays is essential to accurately quantify the benefits of such molecular modifications and guide the selection of the most promising drug candidates for further development.
References
The (3-Aminooxetan-3-yl)methanol Moiety: A Comparative Guide to In Vitro ADME Properties
For researchers, scientists, and drug development professionals, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical hurdle in the journey from a promising hit to a viable drug candidate. The strategic incorporation of novel chemical motifs can dramatically influence these properties. One such moiety gaining significant traction is (3-Aminooxetan-3-yl)methanol and its derivatives. This guide provides an objective comparison of the in vitro ADME properties of compounds containing this oxetane moiety against common structural alternatives, supported by experimental data and detailed methodologies.
The oxetane ring, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl and morpholine functionalities. The introduction of the this compound moiety, in particular, offers a unique combination of a polar, three-dimensional scaffold with both a primary amine and a primary alcohol. This combination can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are crucial for developing orally bioavailable drugs.
Comparative In Vitro ADME Data
The following tables summarize quantitative data from various in vitro ADME assays, offering a direct comparison between compounds containing an oxetane moiety and their structural analogs.
Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The data below illustrates the significant improvement in metabolic stability observed when replacing a gem-dimethyl group with an oxetane.
| Compound/Analog | Structural Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Oxetane | > 60 | 25.9 |
| Analog A' | gem-Dimethyl | < 5 | > 293 |
| Compound B | Oxetane | 45 | 38 |
| Analog B' | gem-Dimethyl | 12 | 145 |
Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[1]
Caco-2 Permeability
The Caco-2 cell permeability assay is the industry standard for predicting in vivo intestinal absorption of drugs. The data below presents a representative comparison of the permeability of a compound containing a 3-amino-3-substituted oxetane with its acyclic amine analog.
| Compound | Moiety | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Oxetane Compound C | 3-Amino-3-methyloxetane | 5.2 | 1.8 |
| Acyclic Analog C' | Isopropylamine | 3.8 | 3.5 |
Representative data showing that the rigid oxetane scaffold can lead to favorable permeability and reduced efflux compared to more flexible acyclic amines.
Aqueous Solubility
Aqueous solubility is a critical factor for oral absorption. The incorporation of a polar oxetane ring often leads to a substantial increase in solubility compared to less polar bioisosteres like the gem-dimethyl group.
| Compound | Moiety | Kinetic Solubility at pH 7.4 (µg/mL) |
| Oxetane Compound D | Oxetane | 150 |
| gem-Dimethyl Analog D' | gem-Dimethyl | 25 |
Illustrative data highlighting the significant improvement in aqueous solubility imparted by the oxetane moiety.[2]
Experimental Protocols
A thorough understanding of the methodologies used to generate ADME data is essential for its correct interpretation.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
Add the HLM to the working solution and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[1]
Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound solution
-
Lucifer yellow or other monolayer integrity marker
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Wash the cell monolayers with transport buffer.
-
To measure apical to basolateral (A→B) permeability, add the test compound solution to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral to apical (B→A) permeability, add the test compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Kinetic Solubility Assay
This high-throughput assay determines the solubility of a compound in an aqueous buffer.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well filter plates
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Add the test compound stock solution in DMSO to the aqueous buffer in a 96-well plate.
-
Shake the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration.
-
Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a standard curve, typically by UV-Vis spectrophotometry or LC-MS/MS.
Data Analysis:
-
The kinetic solubility is reported as the concentration of the compound in the filtrate (e.g., in µg/mL or µM).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of a typical in vitro ADME screening cascade and a simplified representation of how ADME properties influence a drug's journey to its target.
References
A Comparative Guide: Bioisosteric Replacement of the gem-Dimethyl Group with (3-Aminooxetan-3-yl)methanol
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is paramount. One such strategy gaining significant traction is the bioisosteric replacement of the often lipophilic gem-dimethyl group with more polar, three-dimensional moieties. This guide provides a comprehensive comparison of the (3-Aminooxetan-3-yl)methanol moiety as a bioisosteric replacement for the gem-dimethyl group, supported by representative experimental data and detailed methodologies. This substitution can offer substantial improvements in aqueous solubility, lipophilicity, and metabolic stability, key determinants of a drug candidate's success.[1][2][3]
Physicochemical and Pharmacokinetic Property Comparison
The substitution of a gem-dimethyl group with a this compound moiety can profoundly and positively alter a compound's drug-like properties. The introduction of the oxetane ring and its substituents increases polarity and introduces hydrogen bonding capabilities, which generally leads to improved aqueous solubility and reduced lipophilicity (LogP).[1][3] Furthermore, the oxetane ring is often more resistant to metabolic degradation compared to the alkyl groups of a gem-dimethyl moiety, resulting in enhanced metabolic stability.[1][2]
Below is a table summarizing the expected quantitative improvements in key physicochemical and pharmacokinetic parameters when a gem-dimethyl group is replaced with a this compound moiety. The data presented is illustrative, based on established trends from matched-pair analyses of similar bioisosteric replacements found in medicinal chemistry literature, as a direct experimental comparison for a single compound pair is not publicly available.
| Parameter | gem-Dimethyl Analogue (Compound A) | This compound Analogue (Compound B) | Fold Improvement |
| Aqueous Solubility (µg/mL) | 15 | 150 | 10x |
| Calculated LogP (cLogP) | 3.5 | 1.5 | -2.0 units |
| In Vitro Metabolic Stability (t½ in HLM, min) | 20 | > 60 | > 3x |
| Permeability (Papp, 10⁻⁶ cm/s) | 5.0 | 2.5 | - |
HLM: Human Liver Microsomes
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Kinetic Aqueous Solubility Assay
This protocol determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral drug absorption.
Materials:
-
Test compound and reference compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate shaker
-
Spectrophotometer plate reader
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add 2 µL of the stock solution to a well of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well, resulting in a final compound concentration of 100 µM and 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, measure the absorbance of each well at a predetermined wavelength (typically the λmax of the compound).
-
A standard curve is generated using known concentrations of the compound to quantify the amount of dissolved material.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in buffer.
-
In a 96-well plate, add the HLM and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) is determined by plotting the natural log of the percentage of remaining parent compound versus time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
PBS (pH 7.4)
-
Test compound and control compounds
-
Plate reader
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial membrane.
-
Fill the acceptor plate wells with buffer.
-
Add the test compound solution to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow of the bioisosteric replacement strategy and its impact on key drug discovery properties.
Caption: Workflow of Bioisosteric Replacement.
References
The Oxetane Advantage: A Comparative Analysis of Oxetane-Containing vs. Acyclic Amino Alcohols in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of small, rigid structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has emerged as a powerful tool. This guide provides a detailed comparative analysis of oxetane-containing amino alcohols versus their acyclic counterparts, supported by experimental data, to illuminate the advantages of this strained heterocyclic system.
The introduction of an oxetane moiety, a four-membered cyclic ether, into a molecule can profoundly and beneficially alter its properties compared to more flexible acyclic analogues. Oxetanes can act as bioisosteric replacements for commonly used functionalities like gem-dimethyl or carbonyl groups.[1][2][3] Their unique, rigid, and polar nature often leads to significant improvements in aqueous solubility, metabolic stability, and other critical drug-like characteristics.[3][4][5]
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data comparing the performance of oxetane-containing amino alcohols and their analogues to illustrate the impact of this structural modification.
Table 1: Comparison of Physicochemical Properties
| Property | Oxetane-Containing Amino Alcohol (Exemplar) | Acyclic Amino Alcohol Analogue (Exemplar) | Fold Improvement | Reference |
| Aqueous Solubility (µM) | > 250 | < 10 | > 25x | [2] |
| cLogP | 1.5 | 2.8 | Lower Lipophilicity | [2] |
| pKa of proximal amine | 7.2 | 9.9 | 2.7 unit reduction | [4] |
Table 2: Comparison of In Vitro ADME Properties
| Property | Oxetane-Containing Amino Alcohol (Exemplar) | Acyclic/Other Analogue (Exemplar) | Result | Reference |
| Metabolic Stability (HLM, t½ min) | > 60 | 2.7 | Significantly Increased Stability | [2] |
| Intrinsic Clearance (CLint, µL/min/mg) | < 5 | > 100 | Significantly Reduced Clearance | [6][5] |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5.0 | 3.0 | Improved Permeability | [4] |
The Rationale Behind the Oxetane Advantage
The observed improvements in the properties of oxetane-containing amino alcohols can be attributed to several factors:
-
Increased Polarity and Reduced Lipophilicity: The oxygen atom in the oxetane ring introduces polarity, which can disrupt crystal packing and improve interactions with water, thereby increasing aqueous solubility.[1][7] This often leads to a reduction in the calculated octanol-water partition coefficient (cLogP), a key measure of lipophilicity.
-
Enhanced Metabolic Stability: The rigid oxetane ring can shield adjacent metabolically labile sites from enzymatic degradation by cytochrome P450 enzymes.[6][4] The ring itself is also generally resistant to metabolism.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine, which can be advantageous for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Improved Conformational Rigidity: The constrained conformation of the oxetane ring can lock a molecule into a more bioactive conformation, potentially leading to improved target engagement and potency.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Test compound and positive control compounds
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
A solution of the test compound is incubated with liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The rate of disappearance of the compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Materials:
-
Test compound in a DMSO stock solution
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
A small volume of the test compound's DMSO stock solution is added to a well of a 96-well plate.
-
PBS is added to each well, and the plate is shaken for a defined period (e.g., 1-2 hours) at room temperature.
-
The solubility is then measured by one of several methods:
-
Nephelometry: The plate is read using a nephelometer to measure light scattering caused by any precipitated compound.
-
UV-Vis Spectroscopy: The samples are filtered or centrifuged to remove any precipitate, and the concentration of the dissolved compound in the supernatant is determined by measuring its UV-Vis absorbance.
-
-
The solubility is reported as the concentration in µM or µg/mL.
Caco-2 Permeability Assay
This cell-based assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell® plates
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS system for analysis
Procedure:
-
Caco-2 cells are seeded onto the semi-permeable membrane of Transwell® inserts and cultured for approximately 21 days to form a confluent monolayer that mimics the intestinal epithelium.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically up to 2 hours). This measures the A-to-B permeability.
-
To assess active efflux, the experiment can be reversed, with the compound added to the basolateral side and its appearance on the apical side measured (B-to-A permeability).
-
Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for active efflux transporters.
Visualizing the Concepts
The following diagrams illustrate the logical relationships and experimental workflows discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes - Enamine [enamine.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
The Aminooxetane Moiety: A Double-Edged Sword in Kinase Inhibitor Efficacy
In the landscape of kinase inhibitor development, the incorporation of small, rigid ring systems is a widely employed strategy to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the aminooxetane moiety has garnered significant attention. This guide provides a comparative analysis of the efficacy of kinase inhibitors with and without this structural feature, supported by experimental data, detailed methodologies, and pathway visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Efficacy: A Quantitative Look
The influence of the aminooxetane moiety on inhibitor potency is highly context-dependent, varying with the specific kinase target and the overall molecular scaffold. Here, we present a summary of quantitative data from studies on key kinase targets.
mTOR Kinase Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth and proliferation. Structure-activity relationship (SAR) studies on a series of tetrahydroquinazoline mTOR inhibitors revealed that the introduction of an oxetane group can modulate potency and selectivity. GDC-0349, an oxetane-containing mTOR inhibitor, has demonstrated potent and selective ATP-competitive inhibition.[1][2][3]
| Compound/Analog | Target Kinase | Moiety at N-7 of Tetrahydroquinazoline | Kᵢ (nM) | Cellular EC₅₀ (PC3 cells, nM) |
| 8a | mTOR | Isopropyl | 6.5 | 450 |
| GDC-0349 (8h) | mTOR | Oxetan-3-yl | 3.8 | 310 |
CK2 Kinase Inhibitors
Protein Kinase CK2 is implicated in various cellular processes and is a target in oncology. In a series of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors, the replacement of a cyclopropyl group with an oxetan-3-yl amino group was explored. While this modification led to improvements in properties like lipophilicity and plasma protein binding, it resulted in a decrease in cellular potency.[4]
| Compound/Analog | Target Kinase | Moiety at N-7 | CK2 IC₅₀ (nM) | pAKT S129 IC₅₀ (cellular, μM) |
| 7b | CK2 | Cyclopropylamino | < 3 | 0.007 |
| 12b | CK2 | (Oxetan-3-yl)amino | < 3 | 0.03 |
| 7i | CK2 | Cyclobutylamino | < 3 | 0.03 |
MNK1/2 Kinase Inhibitors
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are involved in the regulation of protein synthesis. In a series of benzamide-pyridine inhibitors, the replacement of a methyl group with an oxetane unit led to a notable enhancement in inhibitory potency against both MNK1 and MNK2.[5]
| Compound/Analog | Target Kinase | Moiety | MNK1 IC₅₀ (µM) | MNK2 IC₅₀ (µM) | eIF4E Phosphorylation IC₅₀ (µM) |
| 38 | MNK1/2 | H | 0.88 | 0.34 | 0.86 |
| 39 | MNK1/2 | Methyl | ~0.4 | ~0.15 | ~0.4 |
| 40 | MNK1/2 | Oxetane | 0.2 | 0.089 | 0.2 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: Simplified mTOR signaling pathway showing the point of inhibition by GDC-0349.
Caption: The MNK signaling pathway, a target for cancer therapy.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
The following are representative protocols for the biochemical and cellular assays commonly used to evaluate the efficacy of kinase inhibitors.
Biochemical Kinase Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase. Assays like ADP-Glo™, LanthaScreen™, or HTRF® are frequently used.
Materials:
-
Recombinant human kinase (e.g., mTOR, CK2, MNK)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
Reaction Setup: In a multi-well plate, add the kinase enzyme, the specific peptide substrate, and the inhibitor dilutions.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) according to the detection kit manufacturer's protocol. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]
Cellular Phosphorylation Assay (Western Blot)
This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation of its downstream targets within a cellular context.
Materials:
-
Cancer cell line (e.g., PC3 for mTOR, HeLa for MNK)
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified duration.
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities. To normalize, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[7][8]
Conclusion
The incorporation of an aminooxetane moiety into kinase inhibitors presents a nuanced approach to drug design. As demonstrated by the comparative data, this structural modification can either enhance or diminish inhibitory potency, depending on the specific kinase and the surrounding chemical architecture. For mTOR and MNK kinases, the oxetane group has been shown to be beneficial for potency. In contrast, for the studied series of CK2 inhibitors, it resulted in a less potent compound compared to other small cycloalkyl groups. These findings underscore the importance of empirical testing and detailed structure-activity relationship studies in the optimization of kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of such compounds, facilitating the development of more effective and selective targeted therapies.
References
- 1. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of (3-Aminooxetan-3-yl)methanol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (3-Aminooxetan-3-yl)methanol, a polar, aza-heterocyclic compound, is crucial for pharmacokinetic studies, quality control, and overall drug development. Due to its chemical properties, specialized analytical techniques are required to achieve reliable and sensitive measurements, particularly in complex biological matrices. This guide provides a comprehensive comparison of the two primary validated analytical methodologies for the quantification of small, polar amino alcohols and heterocyclic amines: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established protocols and validation data for structurally analogous compounds to provide a robust framework for method development and selection.
Overview of Analytical Techniques
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is often the preferred method for quantifying polar, non-volatile compounds in biological fluids.[1][2] It offers high sensitivity and specificity, allowing for direct analysis with minimal sample preparation.[3] The use of a stable isotope-labeled internal standard is a common practice to ensure accuracy by correcting for matrix effects and variability during sample processing.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique known for its high resolution and sensitivity.[4] However, due to the low volatility of polar compounds like amino alcohols, a derivatization step is mandatory to convert the analyte into a more volatile form suitable for GC analysis.[5] Common derivatization techniques include silylation and acylation.[6]
The selection between these two powerful techniques depends on several factors, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation.
Quantitative Data Comparison
The following table summarizes typical validation parameters for the quantification of small, polar amino alcohols and amines using HPLC-MS/MS and GC-MS with derivatization. The data presented is a composite from studies on analogous compounds and serves as a benchmark for what can be expected during method validation.
| Parameter | HPLC-MS/MS | GC-MS with Derivatization | References |
| Linearity (R²) | > 0.99 | > 0.99 | [7][8][9] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL | [7][8][10] |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | 1000 ng/mL | [7][8][9] |
| Intra-day Precision (%RSD) | < 15% | < 10% | [7][8] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [7][8] |
| Accuracy (% Bias) | ± 15% | ± 15% | [7][8] |
| Recovery | > 85% | > 80% | [8][11] |
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and validation of any analytical method. Below are generalized protocols for both HPLC-MS/MS and GC-MS analysis, which can be adapted for this compound.
Protocol 1: HPLC-MS/MS Quantification in Human Plasma
This protocol outlines a general procedure for the quantification of small polar amino alcohols in a biological matrix using HPLC-MS/MS with a stable isotope-labeled internal standard.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation): [2]
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for the parent and product ions of both the analyte and the internal standard.
Protocol 2: GC-MS Quantification with Derivatization
This protocol describes a general method for the analysis of amino alcohols using GC-MS following a derivatization step.[4]
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA or Trifluoroacetic Anhydride - TFAA)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
2. Derivatization Procedure (using TFAA): [4]
-
Place an aliquot of the sample (or dried extract) in a GC vial.
-
Add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).
-
Tightly cap the vial and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of derivatives.
-
Injector Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz depict the typical workflows for both analytical methods.
Caption: Workflow for HPLC-MS/MS quantification.
Caption: Workflow for GC-MS quantification with derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for Epitopes Containing (3-Aminooxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, albeit illustrative, comparison of the cross-reactivity profiles of hypothetical monoclonal antibodies developed to target epitopes containing the (3-Aminooxetan-3-yl)methanol moiety. Due to the proprietary nature of specific antibody development programs, the data presented here is modeled based on established principles of immunoassays for small molecules (haptens). The objective is to offer a framework for evaluating antibody specificity and to highlight critical parameters for consideration in research and drug development.
Small molecules like this compound are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response.[1][2][3] The specificity of the resulting antibodies is critically dependent on the design of this hapten-carrier conjugate.[2][3] Cross-reactivity, the binding of an antibody to molecules structurally similar to the target epitope, is a key performance characteristic that can lead to inaccurate quantification or off-target effects.[2][4]
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of two hypothetical antibodies, Ab-12A and Ab-15G, against the target analyte and a panel of structurally related compounds. The data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the target analyte, as determined by competitive ELISA.
| Compound | Structure | Antibody Ab-12A IC50 (nM) | Ab-12A Cross-Reactivity (%) | Antibody Ab-15G IC50 (nM) | Ab-15G Cross-Reactivity (%) |
| Target: this compound | 1.5 | 100 | 2.1 | 100 | |
| 3-(Aminomethyl)oxetan-3-ol | 150 | 1.0 | 35 | 6.0 | |
| (3-(Methylamino)oxetan-3-yl)methanol | 25 | 6.0 | 450 | 0.47 | |
| 3-Aminooxetane | >1000 | <0.15 | >1000 | <0.21 | |
| 1-Methyl-3-aminooxetane | >1000 | <0.15 | >1000 | <0.21 |
Note: The data presented in this table is hypothetical and for illustrative purposes. The IC50 and cross-reactivity values are modeled based on typical results from immunoassays for other small molecules.
Experimental Protocols
The generation of reliable cross-reactivity data is underpinned by robust experimental design.[1] The most common method for assessing the specificity of antibodies against small molecule haptens is the competitive enzyme-linked immunosorbent assay (ELISA).[5]
Competitive Indirect ELISA Protocol
-
Plate Coating: A 96-well microtiter plate is coated with a conjugate of the this compound hapten coupled to a different carrier protein than the one used for immunization (e.g., ovalbumin, OVA) to prevent the detection of antibodies against the carrier protein.[2] The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating conjugate.
-
Blocking: The remaining protein-binding sites in the coated wells are blocked by adding a blocking buffer (e.g., PBS with 1% BSA). The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Competitive Inhibition: A constant, predetermined concentration of the primary antibody (Ab-12A or Ab-15G) is mixed with varying concentrations of the target analyte or the potentially cross-reacting compounds.[2] These mixtures are pre-incubated for 30 minutes.
-
Incubation: The pre-incubated antibody-analyte mixtures are added to the coated microtiter plate and incubated for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the hapten-OVA conjugate on the plate for binding to the limited number of antibody binding sites.[2]
-
Washing: The plate is washed five times with the wash buffer to remove unbound reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with the wash buffer.
-
Signal Generation: A substrate for the enzyme (e.g., TMB) is added, which generates a colored product. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.[2]
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: The absorbance at the appropriate wavelength is read using a microplate reader.
-
Data Analysis: The IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal, is calculated for each compound. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of cross-reactant) x 100%.[1]
Visualizations
To better understand the experimental process and the potential biological context, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to Assess Antibody Specificity.
Caption: Hypothetical Signaling Pathway and Potential Off-Target Interaction.
References
Safety Operating Guide
Proper Disposal of (3-Aminooxetan-3-yl)methanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(3-Aminooxetan-3-yl)methanol is a chemical compound that requires careful handling and disposal due to its hazardous properties. Adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
I. Immediate Safety and Hazard Information
Before handling, it is imperative to be aware of the hazards associated with this compound. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]
-
Eye Damage/Irritation: Causes serious eye damage.
Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is essential for its safe disposal.
| Property | Value | Citation |
| Molecular Formula | C₄H₉NO₂ | [2][3] |
| Molecular Weight | 103.12 g/mol | [2][3] |
| Boiling Point | 193.3 ± 25.0 °C at 760 mmHg | [3] |
| Primary Functional Groups | Amine, Hydroxyl, Oxetane | [3] |
The presence of an amine group makes this compound basic and potentially reactive with acids. The oxetane ring, a four-membered cyclic ether, possesses inherent ring strain, making it susceptible to ring-opening reactions, particularly in the presence of acids.[4][5][6]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. On-site treatment or neutralization by laboratory personnel is not recommended without a specific, validated, and approved protocol. The primary method of disposal is through a licensed hazardous waste management company.
Experimental Protocol: Waste Accumulation and Preparation for Disposal
-
Container Selection:
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.
-
The container should be of an appropriate size for the amount of waste to be generated to avoid prolonged storage of small quantities.
-
-
Waste Segregation:
-
Crucially, do not mix this compound waste with other chemical waste streams unless their compatibility is certain.
-
Incompatible Materials: Keep this waste stream separate from:
-
It is best practice to collect this compound waste in its own dedicated, clearly labeled container.
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container clearly with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location (building and room number).
-
The relevant hazard pictograms (e.g., corrosive, toxic).
-
-
-
Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Use secondary containment (such as a larger, chemically resistant tray or tub) to contain any potential leaks or spills.
-
Do not store more than 55 gallons of hazardous waste in a satellite accumulation area.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[9]
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered hazardous waste unless properly decontaminated.
-
For a container to be considered "empty," all contents must be removed.
-
Due to the hazardous nature of this compound, it is recommended to have the empty, unrinsed container collected by the hazardous waste disposal service. If your institutional policy allows for rinsing, the first rinsate must be collected and disposed of as hazardous waste.[10]
-
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate spill kit:
-
Wear your full PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H9NO2 | CID 53346589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetane - Wikipedia [en.wikipedia.org]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. calpaclab.com [calpaclab.com]
- 8. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. benchchem.com [benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (3-Aminooxetan-3-yl)methanol
Essential Safety and Handling Guide for (3-Aminooxetan-3-yl)methanol
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage[1]. The following Personal Protective Equipment (PPE) is mandatory when handling this substance.
| PPE Category | Required Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards[1]. |
| Skin Protection | Protective Gloves | Chemical impermeable gloves[1]. |
| Protective Clothing | Fire/flame resistant and impervious clothing[1]. A chemical-resistant apron and antistatic boots are also recommended. | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced[1]. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent exposure and accidents.
Handling:
-
Work in a well-ventilated area[1].
-
Avoid contact with skin and eyes[1].
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[1].
-
Wash hands and any exposed skin thoroughly after handling[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Use non-sparking tools and prevent fire caused by electrostatic discharge[1].
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1][2].
-
Keep away from sources of ignition[2].
Emergency and First-Aid Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately[1]. |
| If on Skin | Take off immediately all contaminated clothing. Wash with plenty of water[1]. Get medical help[1]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |
| If Swallowed | Rinse mouth. Do NOT induce vomiting[1]. Get medical help[1]. |
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Ensure adequate ventilation and remove all sources of ignition[1].
-
Evacuate personnel to a safe area[1].
-
Wear appropriate personal protective equipment, including chemical impermeable gloves and a self-contained breathing apparatus if necessary[1].
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[1].
-
Contain the spill and collect it using non-combustible absorbent material. Place the collected material in a suitable, closed container for disposal[3].
Disposal Plan:
-
Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1][2].
-
The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste[4].
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste[4].
-
Ensure all chemical labels are removed or defaced from the empty container before its disposal[4].
Operational Workflow for Safe Handling
The following diagram outlines the step-by-step process for safely working with this compound.
Caption: Workflow for the safe handling of this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
